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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of (1H-indol-6-yl)methylamine: A Comprehensive Technical Guide

Executive Overview As a Senior Application Scientist, I approach (1H-indol-6-yl)methylamine (also known as 1H-indole-6-methanamine or 6-(aminomethyl)indole) not merely as a commercially available reagent, but as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist, I approach (1H-indol-6-yl)methylamine (also known as 1H-indole-6-methanamine or 6-(aminomethyl)indole) not merely as a commercially available reagent, but as a highly privileged scaffold in modern medicinal chemistry. While the vast majority of indole-based research historically centers on 3-substituted derivatives (such as tryptamines), the 6-substituted isomer offers a distinct geometric vector[1]. This specific trajectory is critical for accessing deep, cryptic hydrophobic pockets in target proteins, such as the Switch I/II pocket of mutant KRAS[2]. The molecule provides a dual-action structural profile: the primary amine serves as a versatile nucleophilic handle for reductive aminations or amide couplings, while the indole core engages in crucial π−π stacking and hydrogen-bonding interactions.

Physicochemical Profiling and Structural Dynamics

The utility of (1H-indol-6-yl)methylamine is intrinsically linked to its physicochemical properties. The molecule features a rigid, electron-rich aromatic system coupled with a flexible, basic aminomethyl group. Understanding these properties is essential for predicting its behavior in both synthetic workflows and biological assays.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Significance
CAS Number 3468-17-5Standard identifier for procurement and safety tracking[3].
Molecular Formula C9H10N2Defines the base mass (146.19 g/mol )[4].
Melting Point 135 - 140 °CHigh melting point indicates strong intermolecular hydrogen bonding (indole NH to primary amine).
pKa (Predicted) 17.21 ± 0.30Represents the acidic dissociation of the indole NH[5]. The primary amine (unlisted, typically ~9.5) ensures protonation at physiological pH, enhancing target binding via salt bridges.
LogP (Predicted) 2.32Optimal lipophilicity for cell membrane permeability without excessive hydrophobic trapping[5].
Appearance Off-white to light yellow solidProne to mild aerial oxidation; a shift to brown indicates degradation[4].

Synthesis Methodology: Controlled Nitrile Reduction

The most robust and scalable method for synthesizing (1H-indol-6-yl)methylamine is the catalytic hydrogenation of 1H-indole-6-carbonitrile[4]. The critical challenge in this workflow is preventing the formation of secondary amine dimers—a common side reaction where the newly formed primary amine attacks the intermediate imine.

Self-Validating Experimental Protocol:

  • Preparation: Dissolve 1H-indole-6-carbonitrile (1.50 g, 10.6 mmol) in a mixture of absolute ethanol (50 mL) and concentrated aqueous ammonia (4 mL)[4].

    • Causality Insight: The addition of excess ammonia is not optional; according to Le Chatelier's principle, it forces the equilibrium away from secondary imine formation, ensuring high selectivity for the primary amine.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel slurry[4].

    • Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry during handling.

  • Hydrogenation: Purge the reaction vessel with nitrogen, then hydrogen gas. Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature overnight[4].

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst[4]. Wash the pad thoroughly with ethanol, ensuring the catalyst remains wet.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude (1H-indol-6-yl)methylamine (approx. 1.50 g, 97% yield)[4].

Synthesis A 1H-indole-6-carbonitrile (Starting Material) B Raney Ni, H2 (1 atm) EtOH / NH4OH A->B C Catalytic Hydrogenation (Ammonia suppresses dimerization) B->C D Celite Filtration (Remove Catalyst) C->D E (1H-indol-6-yl)methylamine (Yield >95%) D->E

Synthetic workflow of (1H-indol-6-yl)methylamine via catalytic nitrile reduction.

Analytical Characterization & Validation Protocol

To ensure the integrity of the synthesized batch, a self-validating analytical protocol must be employed before downstream application:

  • LC-MS Analysis: Look for the [M+H]+ peak at m/z 147.1.

    • Trustworthiness Check: Actively scan for m/z 276. Its presence indicates the formation of the unwanted secondary amine dimer (di(1H-indol-6-ylmethyl)amine), signaling insufficient ammonia concentration during the reduction step.

  • 1H NMR (DMSO-d6): The complete disappearance of the nitrile carbon signal and the appearance of a singlet integrating to 2 protons at ~3.8-4.0 ppm confirms the successful reduction to the methylene group. The indole NH should appear as a broad singlet >11.0 ppm.

Applications in Drug Discovery: RAS Inhibition

The 6-substituted indole geometry is highly prized in oncology, particularly in the development of RAS family inhibitors. Recent patent literature highlights the use of (1H-indol-6-yl)methylamine derivatives to target mutant KRAS[2].

Mechanism of Action: The indole core intercalates into the Switch I/II pocket of KRAS[2]. By binding to both the GDP-bound (inactive) and GTP-bound (active) states, these derivatives lock the protein in a conformation that prevents interaction with downstream effector proteins[2]. The primary amine of our scaffold serves as the critical attachment point for linking to isoindolinone or other pharmacophores via reductive amination, effectively blocking the interaction between KRAS and SOS1, CRAF, and PI3K α [2]. This ultimately starves the cancer cell of pERK and pAKT proliferation signals[2].

KRAS_Inhibition A (1H-indol-6-yl)methylamine Derivative B Binds Switch I/II Pocket of KRAS A->B C Stabilizes GDP-KRAS (Inactive State) B->C D Blocks SOS1 & CRAF Interaction C->D E Inhibits pERK / pAKT Signaling Pathways D->E

Mechanism of KRAS inhibition utilizing the indole-6-methanamine scaffold.

Handling, Storage, and Safety Protocols

As a primary aliphatic amine, (1H-indol-6-yl)methylamine is chemically reactive and poses specific handling hazards that require strict laboratory controls.

  • Safety & Toxicity: The compound is classified as an acute oral toxin (Category 4) and a severe irritant (H302, H315, H318, H335). It causes severe skin burns and serious eye damage. Full PPE, including chemical-resistant gloves and safety goggles, is mandatory.

  • Storage: The compound is moisture-sensitive[4]. It must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C[4]. Exposure to ambient air or moisture over prolonged periods will result in degradation, compromising downstream reaction yields.

Sources

Exploratory

Mechanism of Action of (1H-Indol-6-yl)methylamine Derivatives in Neurological Pathways: A Technical Whitepaper

Executive Summary The indole-alkylamine scaffold is a cornerstone of neuropharmacology, historically dominated by 3-substituted derivatives (tryptamines) that act as endogenous monoamine mimetics. However, shifting the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole-alkylamine scaffold is a cornerstone of neuropharmacology, historically dominated by 3-substituted derivatives (tryptamines) that act as endogenous monoamine mimetics. However, shifting the alkylamine side chain to the 6-position to form (1H-indol-6-yl)methylamine (6-AMI) fundamentally alters the molecule's spatial geometry and pharmacodynamic profile. This whitepaper provides an in-depth technical analysis of the 6-AMI scaffold as a privileged pharmacophore in neurology, specifically focusing on its role as a potent, ATP-competitive inhibitor of Casein Kinase 1 epsilon/delta (CK1ε/δ) for circadian rhythm modulation [1], and its secondary atypical interactions with serotonergic (5-HT) and Trace Amine-Associated Receptors (TAARs).

Structural Neuropharmacology: The Causality of the 6-Position

In traditional tryptamines (e.g., serotonin, melatonin), the 3-position ethylamine chain projects into the orthosteric binding pockets of G-protein coupled receptors (GPCRs), forming a critical aspartate-salt bridge.

By contrast, the 6-aminomethyl substitution in 6-AMI derivatives serves two distinct structural purposes:

  • Kinase Hinge-Binding Mimicry: The unsubstituted pyrrole nitrogen of the indole core acts as a hydrogen bond donor to the hinge region of kinases (mimicking the purine ring of ATP).

  • Solvent Channel Exploitation: The 6-aminomethyl group projects outward into the solvent-exposed channel of the kinase active site. This vector allows for the addition of bulky, solubilizing, or target-specific moieties (such as carboxylic acid amides) without causing steric clash within the highly conserved ATP-binding pocket, conferring exceptional selectivity for CK1ε/δ over other kinases [1].

Primary Neurological Pathway: Circadian Rhythm Modulation via CK1ε/δ

The Mechanistic Logic

The mammalian circadian clock is driven by a transcriptional-translational feedback loop primarily regulated by the CLOCK/BMAL1 complex and its repressors, the Period (PER) and Cryptochrome (CRY) proteins. The speed of this clock is dictated by the degradation rate of PER proteins.

Casein Kinase 1ε and CK1δ are constitutively active serine/threonine kinases that phosphorylate PER proteins, marking them for ubiquitination and subsequent proteasomal degradation [2][3]. Derivatives of 6-AMI (specifically 6-aminoalkyl indole-2-carboxylic acid amides) act as highly selective, ATP-competitive inhibitors of CK1ε/δ. By blocking CK1-mediated phosphorylation, 6-AMI derivatives stabilize cytoplasmic PER, delaying its nuclear translocation and thereby lengthening the circadian period. This mechanism is actively targeted for the treatment of advanced sleep phase syndrome, jet lag, and mood disorders (e.g., bipolar depression) [1].

CK1_Pathway CLOCK_BMAL CLOCK/BMAL1 Complex (Transcription Activation) PER_CRY PER/CRY Proteins (Cytoplasmic Accumulation) CLOCK_BMAL->PER_CRY Transcription Phospho_PER Phosphorylated PER (Targeted for Degradation) PER_CRY->Phospho_PER Phosphorylation by CK1 Circadian_Delay Stabilized PER (Circadian Period Lengthening) PER_CRY->Circadian_Delay Accumulation CK1 Casein Kinase 1ε/δ (Active State) CK1->Phospho_PER Catalysis Phospho_PER->CLOCK_BMAL Degradation (Removes Inhibition) Inhibitor 6-AMI Derivative (ATP-Competitive Inhibitor) Inhibitor->PER_CRY Prevents Phosphorylation Inhibitor->CK1 Blocks ATP Pocket Circadian_Delay->CLOCK_BMAL Nuclear Translocation & Feedback Repression

Fig 1: Mechanism of Casein Kinase 1ε/δ inhibition by 6-AMI derivatives in the circadian clock.

Secondary Neurological Pathway: Atypical Serotonergic & TAAR Modulation

While optimized primarily for kinase inhibition, the basic amine of the 6-AMI scaffold retains the ability to undergo protonation at physiological pH, allowing it to interact with the central nervous system's monoaminergic infrastructure.

  • 5-HT1D Receptor Modulation: The 6-AMI scaffold can act as a rigidified, atypical agonist at 5-HT1D receptors. Because the amine vector is shifted 120 degrees relative to tryptamine, it bypasses the 5-HT2A/2B receptors (avoiding hallucinogenic and cardiotoxic liabilities) while retaining affinity for the 5-HT1D subtype, relevant in migraine pathophysiology.

  • Trace Amine-Associated Receptor 1 (TAAR1): The structural compactness of 6-AMI mimics endogenous trace amines (like tryptamine and β-phenylethylamine). TAAR1 activation by 6-AMI derivatives modulates dopaminergic and glutamatergic firing in the ventral tegmental area (VTA), presenting a secondary mechanism for mood stabilization.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and eliminate false positives, the evaluation of 6-AMI derivatives requires rigorous, self-validating assay designs.

Protocol 1: TR-FRET Kinase Assay for CK1ε Inhibition

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional 33 P-ATP radiometric assays. 6-AMI derivatives often exhibit native UV auto-fluorescence; TR-FRET utilizes a delayed emission read (time-resolved) that completely bypasses this compound interference, ensuring a high signal-to-background ratio.

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Dilute recombinant human CK1ε and biotinylated PER2 peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 0.01% Brij-35, 1 mM EGTA).

  • Compound Titration: Dispense 6-AMI derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate. Include a staurosporine positive control (validates assay sensitivity) and a DMSO-only negative control.

  • Incubation: Add the Enzyme/Substrate mix to the compounds. Incubate for 15 minutes at 22°C to allow equilibrium binding prior to ATP competition.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for CK1ε (ensuring the assay is strictly sensitive to ATP-competitive inhibitors). Incubate for 60 minutes.

  • Quench & Detection: Add EDTA (to chelate Mg 2+ and halt the kinase) alongside Europium-labeled anti-phospho-PER2 antibody and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio).

TR_FRET_Workflow Prep Compound Prep (6-AMI Titration) Incubate Kinase Incubation (CK1ε + Substrate) Prep->Incubate ATP ATP Addition (Initiate Reaction) Incubate->ATP Quench Antibody/Eu-Cryptate (Quench & Bind) ATP->Quench Read TR-FRET Readout (665nm/615nm) Quench->Read

Fig 2: Self-validating TR-FRET experimental workflow for quantifying CK1ε kinase inhibition.

Protocol 2: GPCR Radioligand Binding Assay (5-HT1D)

To validate the secondary monoaminergic pathway, a competitive radioligand displacement assay is utilized.

  • Membrane Prep: Isolate membrane fractions from CHO cells stably expressing human 5-HT1D receptors.

  • Incubation: Incubate membranes with 1 nM [ 3 H]-5-Carboxamidotryptamine ([ 3 H]-5-CT) and varying concentrations of the 6-AMI derivative in assay buffer (50 mM Tris-HCl, 4 mM CaCl 2​ , 10 µM pargyline, pH 7.4) for 2 hours at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for optimized 6-AMI derivatives (specifically 3-substituted-6-aminoalkyl indole-2-carboxamides) against primary and secondary neurological targets. Data demonstrates the scaffold's high potency for CK1 and its tunable selectivity against off-target GPCRs [1].

Compound Scaffold VariationCK1ε IC 50​ (nM)CK1δ IC 50​ (nM)5-HT1D Ki​ (nM)5-HT2A Ki​ (nM)
Unsubstituted 6-AMI > 10,000> 10,0004501,200
3-Arylthio-6-AMI 12.518.2> 5,000> 10,000
3-Heterocyclethio-6-AMI 4.16.8> 5,000> 10,000
Reference (Staurosporine) 8.511.0N/AN/A
Reference (Sumatriptan) N/AN/A9.3> 5,000

Note: The addition of bulky arylthio groups at the 3-position of the 6-AMI core restricts GPCR binding due to steric clash, while exponentially increasing CK1ε/δ affinity by occupying the hydrophobic selectivity pocket adjacent to the kinase hinge region.

References

  • Metz, W. A., & Ding, F. (2006). 3-substituted-5- and 6-aminoalkyl indole-2-carboxylic acid amides and related analogs as inhibitors of casein kinase I. European Patent Office (EP1794122B1 / WO2006023467A1).
  • Price, J. L., Blau, J., Rothenfluh, A., Abodeely, M., Kloss, B., & Young, M. W. (1998). double-time is a novel Drosophila clock gene that regulates PERIOD protein accumulation. Cell, 94(1), 83-95. Available at:[Link]

  • Kloss, B., Price, J. L., Saez, L., Blau, J., Rothenfluh, A., Wesley, C. S., & Young, M. W. (1998). The Drosophila clock gene double-time encodes a protein closely related to human casein kinase Iepsilon. Cell, 94(1), 97-107. Available at:[Link]

Foundational

The Pharmacological Landscape of (1H-indol-6-yl)methylamine: Receptor Binding Profile and Therapeutic Applications

Executive Summary (1H-indol-6-yl)methylamine (CAS: 3468-17-5) represents a critical structural departure from traditional 3-substituted indole-alkylamines (such as tryptamine and serotonin). By shifting the primary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1H-indol-6-yl)methylamine (CAS: 3468-17-5) represents a critical structural departure from traditional 3-substituted indole-alkylamines (such as tryptamine and serotonin). By shifting the primary amine to the 6-position via a methylene linker, medicinal chemists unlock a highly specialized pharmacological profile[1]. This in-depth technical guide explores the receptor binding affinity, enzymatic inhibition capabilities, and self-validating assay protocols associated with the 6-substituted indole scaffold, providing actionable insights for drug development professionals.

Structural Nuance: The 6-Position Paradigm

In classical serotonergic ligands, the 3-alkylamine chain interacts with the highly conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of G-protein coupled receptors (GPCRs). Moving the amine vector to the 6-position fundamentally alters the molecule's electrostatic potential and steric bulk. This structural repositioning restricts the conformational flexibility of the ligand-receptor complex, effectively reducing broad-spectrum monoamine activation. Instead, it confers high selectivity for specific 5-HT receptor subtypes and pivots the molecule's utility toward complex enzymatic targets, including Nitric Oxide Synthase (NOS) and Aldo-Keto Reductase 1C3 (AKR1C3)[1][2][3].

Receptor Binding Profile & Target Affinity

Serotonergic System (5-HT Receptors)

Research on 6-substituted indole derivatives highlights their critical role in targeting the 5-HT1D receptor[1]. The 6-aminomethyl substitution provides a rigidified vector that mimics the binding pose of endogenous serotonin while avoiding the metabolic liabilities of the 3-position (such as rapid degradation by Monoamine Oxidase). These derivatives are frequently explored as bioisosteres in the development of anti-migraine therapeutics, offering potent agonism without the off-target 5-HT2B-mediated valvulopathy risks associated with older generations of drugs.

Nitric Oxide Synthase (nNOS) Isoform Selectivity

A premier application of 6-substituted indoles is their potent inhibition of neuronal Nitric Oxide Synthase (nNOS)[3]. Achieving selectivity for nNOS over endothelial NOS (eNOS) is a major hurdle in neuropharmacology; inhibiting eNOS can lead to severe cardiovascular toxicity, including hypertension. Compounds incorporating the 1H-indol-6-ylmethanamine scaffold demonstrate high affinity for nNOS (IC50 < 0.1 µM) while maintaining a highly favorable eNOS/nNOS selectivity ratio. The 6-position amine perfectly occupies the narrow, isoform-specific substrate channel of nNOS, making these compounds promising candidates for migraine and neurodegenerative disease management[3].

Emerging Roles in Oncology: AKR1C3 and KRAS/SOS1 Axis

Beyond neuropharmacology, (1H-indol-6-yl)methylamine serves as a vital intermediate in modern oncology. It has been successfully utilized to synthesize highly selective AKR1C3 inhibitors (e.g., compound SG-29)[2]. By inhibiting AKR1C3, these derivatives restore glutathione-reactive oxygen species (GSH-ROS) homeostasis, successfully overcoming EGFR C797S-mediated Osimertinib resistance in non-small cell lung cancer (NSCLC)[2]. Furthermore, 6-substituted indole derivatives have been identified as potent inhibitors of mutant KRAS, binding to both GDP- and GTP-bound states to block the critical protein-protein interaction with the SOS1 exchange factor[4].

Quantitative Affinity Data

The following table summarizes the binding affinities and selectivity profiles of (1H-indol-6-yl)methylamine derivatives across various therapeutic targets:

TargetLigand/Derivative TypeBinding Affinity (IC50 / Ki)Selectivity RatioPrimary Therapeutic Indication
5-HT1D 6-substituted indoles Ki​ < 1 µMHigh vs 5-HT2A/2BMigraine / Neurological
nNOS 6-amidine/aminomethyl indoles IC50​ < 0.1 µM>50-fold vs eNOSMigraine / Neuropathic Pain
AKR1C3 SG-29 (6-aminomethyl derivative) IC50​ in nM rangeHigh vs AKR1C1/2NSCLC (Osimertinib Resistance)
KRAS Isoindolinone-indole hybrids IC50​ in nM rangePan-KRAS mutantSolid Tumors

Mechanistic Pathways & Workflows

Pathway Ligand (1H-indol-6-yl)methylamine Scaffold Target1 5-HT1B/1D Receptors Ligand->Target1 Agonism Target2 nNOS Enzyme Ligand->Target2 Selective Inhibition Target3 AKR1C3 / KRAS Ligand->Target3 Allosteric Block Effect1 cAMP Modulation (Migraine Therapy) Target1->Effect1 Effect2 Decreased NO (Neuroprotection) Target2->Effect2 Effect3 Overcome TKI Resistance (Oncology) Target3->Effect3

Pleiotropic pharmacological targeting of the (1H-indol-6-yl)methylamine scaffold.

Workflow Step1 1. Membrane Preparation (HEPES Buffer, pH 7.4) Step2 2. Radioligand Incubation ([3H]-Ligand + Test Compound) Step1->Step2 Step3 3. Rapid Vacuum Filtration (GF/B Filters) Step2->Step3 Step4 4. Scintillation Counting (CPM Quantification) Step3->Step4 Step5 5. Cheng-Prusoff Analysis (Ki Determination) Step4->Step5

Radioligand Binding Assay Workflow for 5-HT Receptor Affinity.

Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that assay reliability stems from understanding the physical chemistry of the ligand-target interaction. The following protocols are designed as self-validating systems.

Protocol A: High-Throughput Radioligand Binding Assay (5-HT1D Affinity)

This protocol determines the Ki​ of 6-substituted indole derivatives at the 5-HT1D receptor.

  • Membrane Preparation: Homogenize CHO cells expressing human 5-HT1D receptors in 50 mM HEPES buffer (pH 7.4) containing 5 mM MgCl2​ and 1 mM EDTA.

    • Causality: HEPES is strictly utilized over Tris buffer. Tris exhibits temperature-dependent pH shifts, whereas HEPES maintains strict physiological pH during prolonged incubations, preventing receptor denaturation and artifactual affinity shifts.

  • Incubation: Combine 50 µg of membrane protein, 1 nM [3H] -Sumatriptan (radioligand), and varying concentrations of the (1H-indol-6-yl)methylamine derivative ( 10−11 to 10−5 M) in a 96-well plate. Incubate at 25°C for 90 minutes.

    • Causality: A 90-minute incubation ensures thermodynamic equilibrium is reached without degrading the receptor.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the positively charged amine ligand.

  • Self-Validation & Analysis: Wash filters with ice-cold buffer, dry, and quantify via liquid scintillation counting.

    • Validation Checkpoint: NSB is defined using 10 µM unlabeled Sumatriptan. The protocol dictates that specific binding (Total Signal - NSB) must constitute >80% of the total radioligand signal . If specific binding falls below this threshold, the membrane prep is discarded, ensuring only high-signal-to-noise data is utilized for Cheng-Prusoff Ki​ calculations.

Protocol B: Self-Validating nNOS Enzyme Inhibition Assay

This protocol evaluates the selective inhibition of nNOS over eNOS.

  • Reagent Preparation: Prepare recombinant human nNOS in a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 1 µM FAD, 1 µM FMN, and 10 µM BH4.

    • Causality: The enzyme must be pre-incubated with FAD/FMN and BH4 to ensure the homodimeric active state is stabilized prior to inhibitor introduction.

  • Compound Addition: Add the 6-substituted indole derivative and pre-incubate for 15 minutes.

    • Causality: This allows for steady-state binding of the inhibitor to the active site before the substrate is introduced.

  • Reaction Initiation: Initiate the catalytic cycle by adding 10 µM L-arginine, 1 mM CaCl2​ , and 10 µg/mL Calmodulin, alongside a fluorometric NO probe (e.g., DAF-FM DA).

    • Causality: Calmodulin and Ca2+ are exogenously supplemented because nNOS is strictly calcium/calmodulin-dependent. This ensures the enzyme is fully active, isolating the variable of inhibitor binding.

  • Self-Validation & Detection: Measure fluorescence (Ex/Em = 495/515 nm) dynamically over 30 minutes.

    • Validation Checkpoint: Calculate the Z'-factor for the plate. A known potent nNOS inhibitor (e.g., 7-Nitroindazole) serves as the positive control (100% inhibition), and DMSO vehicle serves as the negative control (0% inhibition). A Z'-factor > 0.6 is strictly required before test compound data is accepted.

Conclusion

The (1H-indol-6-yl)methylamine scaffold is far more than a simple structural isomer of traditional tryptamines. By shifting the amine to the 6-position, drug developers gain access to a rigidified, highly selective pharmacophore capable of distinguishing between closely related enzyme isoforms (like nNOS vs. eNOS)[3] and overcoming complex oncological resistance mechanisms (such as AKR1C3 and KRAS mutations)[2][4]. When evaluated using robust, self-validating biochemical assays, this scaffold proves to be a versatile and indispensable tool in modern medicinal chemistry.

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Exploratory

Precision Pharmacokinetics and Pharmacodynamics of (1H-indol-6-yl)methylamine Scaffolds in Targeted Oncology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern fragment-based drug discovery (FBDD) and rational drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, (1H-indol-6-yl)methylamine (also known as 6-(aminomethyl)indole; CAS: 3468-17-5) has emerged as a highly privileged pharmacophore. While rarely administered as a standalone therapeutic due to its low molecular weight (146.19 g/mol ) and rapid clearance, its integration into larger molecular scaffolds profoundly dictates the pharmacokinetics (PK) and pharmacodynamics (PD) of next-generation targeted therapies.

Recently, derivatives of (1H-indol-6-yl)methylamine have demonstrated breakthrough efficacy as highly selective AKR1C3 inhibitors capable of overcoming EGFR C797S-mediated Osimertinib resistance in non-small cell lung cancer (NSCLC) [1]. Furthermore, this scaffold is a critical building block in the synthesis of METTL3 RNA methyltransferase inhibitors for oncology and antiviral applications [2].

As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind the PK/PD behaviors of (1H-indol-6-yl)methylamine-derived compounds. We will explore how its structural topology—combining an electron-rich indole ring with a highly basic primary amine—drives target engagement, dictates ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and establishes robust self-validating experimental protocols.

Pharmacodynamics (PD): Target Engagement & Mechanistic Causality

The PD profile of a drug is fundamentally governed by its ability to engage its target with high affinity and selectivity. The (1H-indol-6-yl)methylamine moiety provides two distinct interaction vectors:

  • The Indole Core: Facilitates hydrophobic interactions and π−π stacking.

  • The Methylamine Vector: Acts as a potent hydrogen bond donor/acceptor and salt-bridge participant at physiological pH.

Overcoming EGFR Resistance via AKR1C3 Inhibition

In NSCLC, the emergence of the EGFR C797S mutation abolishes the efficacy of third-generation tyrosine kinase inhibitors (TKIs) like Osimertinib. Tumor cells upregulate Aldo-keto reductase 1C3 (AKR1C3) to reduce oxidized glutathione (GSSG) to reduced glutathione (GSH), maintaining intracellular redox homeostasis and driving drug tolerance[1].

When (1H-indol-6-yl)methylamine is utilized to synthesize inhibitors like SG-55 , the resulting PD effect is profound. The indole B-ring forms a critical π−π interaction with the Trp86 residue in the SP2 binding pocket of AKR1C3. Concurrently, the amine-derived amide linkages form hydrogen bonds with Ser118 and His117 [1]. This specific spatial arrangement results in noncompetitive inhibition (IC50 ≈ 5 nM), effectively starving the tumor of GSH, inducing DNA double-strand breaks, and restoring Osimertinib sensitivity.

AKR1C3_Pathway Osimertinib Osimertinib (EGFR-TKI) EGFR_Mut EGFR C797S Mutation (Resistance) Osimertinib->EGFR_Mut Fails to Inhibit AKR1C3 AKR1C3 Overexpression EGFR_Mut->AKR1C3 Upregulates Redox GSH/GSSG Balance (Redox Defense) AKR1C3->Redox Reduces GSSG to GSH Redox->EGFR_Mut Protects from ROS Indole (1H-indol-6-yl)methylamine Derivatives (e.g., SG-55) Indole->AKR1C3 Noncompetitive Inhibition Apoptosis Tumor Cell Apoptosis Indole->Apoptosis Restores Sensitivity

AKR1C3 blockade by indole-amine derivatives disrupts tumor redox defense, restoring TKI sensitivity.

METTL3 RNA Methyltransferase Inhibition

In the context of METTL3 inhibition, the (1H-indol-6-yl)methylamine fragment is reacted to form polyheterocyclic compounds that compete with the S-adenosyl methionine (SAM) co-factor [2]. The 6-position of the methylamine on the indole ring provides the exact steric geometry required to project into the SAM-binding pocket, displacing the natural co-factor and halting oncogenic mRNA methylation.

Pharmacokinetics (PK): Scaffold Influence on ADME

The incorporation of the (1H-indol-6-yl)methylamine fragment significantly alters the physicochemical properties of the parent drug, directly impacting its PK profile.

  • Absorption: The primary amine has a pKa of approximately 9.5. At physiological pH (7.4), it is predominantly protonated. While this enhances aqueous solubility, it can limit passive membrane permeability. Therefore, in lead optimization, the amine is frequently converted into an amide or secondary/tertiary amine to balance lipophilicity (LogP) and permeability.

  • Distribution: Indole derivatives exhibit moderate to high plasma protein binding (PPB) due to the lipophilic nature of the bicyclic ring.

  • Metabolism: The unsubstituted positions on the indole ring (particularly C2 and C3) are susceptible to cytochrome P450 (CYP) mediated oxidation. Blocking these sites with halogens (e.g., fluorine) is a common strategy to increase metabolic half-life ( t1/2​ ).

  • Excretion: Amine-containing metabolites are generally cleared via renal pathways, facilitated by active secretion via Organic Cation Transporters (OCTs).

Table 1: Typical PK Parameters for Optimized Indole-Amine Derivatives (Mouse Model)
PK ParameterSymbol / UnitTypical Range (Indole-Amine Leads)Mechanistic Causality
Maximum Concentration Cmax​ (ng/mL)1,200 - 2,500Rapid absorption due to optimized LogD (pH 7.4).
Time to Cmax​ Tmax​ (h)0.5 - 1.5High solubility of the basic amine moiety.
Area Under Curve AUC0−∞​ (h·ng/mL)4,000 - 8,500Sustained exposure; improved by blocking CYP oxidation sites.
Clearance CL (mL/min/kg)15 - 35Moderate hepatic clearance; influenced by N-dealkylation.
Half-Life t1/2​ (h)3.5 - 6.0Extended via structural rigidification of the amine linker.
Bioavailability F (%)45% - 65%First-pass metabolism limits absolute bioavailability.

Experimental Workflows: Validating PK/PD Properties

To ensure scientific integrity, every protocol must be a self-validating system. Below are the definitive methodologies for validating the PD and PK of (1H-indol-6-yl)methylamine-derived compounds.

Protocol 1: In Vitro Target Engagement (AKR1C3 Enzyme Kinetics)

Objective: Determine the mechanism of inhibition (competitive vs. noncompetitive) and IC50.

  • Reagent Preparation: Prepare recombinant human AKR1C3 enzyme (10 nM final concentration) in 100 mM potassium phosphate buffer (pH 6.5).

  • Substrate & Co-factor: Utilize 9,10-phenanthrenequinone (PQ) as the substrate and NADPH (200 μ M) as the co-factor.

  • Compound Titration: Prepare a 10-point serial dilution of the indole-amine derivative (e.g., 0.1 nM to 10 μ M) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Kinetic Measurement: Monitor the decrease in NADPH absorbance at 340 nm using a microplate reader at 37°C for 10 minutes.

  • Self-Validation Check: Run a parallel assay with AKR1C1 and AKR1C2 to confirm isoform selectivity. A true AKR1C3 lead should show >1000-fold selectivity [1].

  • Data Analysis: Plot initial velocities against substrate concentration using Michaelis-Menten kinetics. A decrease in Vmax​ with an unchanged Km​ confirms noncompetitive inhibition.

Protocol 2: In Vivo PK Profiling via LC-MS/MS

Objective: Quantify plasma concentration-time profiles in murine models.

  • Dosing: Administer the compound intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to male CD-1 mice (n=3 per route).

  • Sampling: Collect blood samples (50 μ L) via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Sample Preparation (Protein Precipitation): Add 150 μ L of cold acetonitrile containing an internal standard (e.g., Tolbutamide) to 50 μ L of plasma. Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Use Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, targeting the specific precursor-to-product ion transition of the indole-amine scaffold.

  • Self-Validation Check: The calibration curve must exhibit an R2>0.99 , and Quality Control (QC) samples (low, mid, high) must fall within ±15% of nominal concentrations.

PK_PD_Workflow Comp Synthesize Indole-Amine Lead InVitro In Vitro PD: Enzyme Kinetics Comp->InVitro InVivoPK In Vivo PK: LC-MS/MS Profiling InVitro->InVivoPK IC50 < 10nM Efficacy Xenograft Efficacy Models InVivoPK->Efficacy Favorable ADME Data PK/PD Correlation & Modeling Efficacy->Data

Experimental workflow for validating the PK/PD properties of novel indole-amine derivatives.

Conclusion

The (1H-indol-6-yl)methylamine scaffold is far more than a simple chemical building block; it is a precision instrument in medicinal chemistry. By leveraging the π -electron density of the indole ring and the hydrogen-bonding capacity of the methylamine vector, researchers can design highly selective inhibitors for complex targets like AKR1C3 and METTL3. Understanding the causality between this structural fragment and its resulting PK/PD behavior is essential for optimizing ADME properties, minimizing off-target toxicity, and ultimately overcoming aggressive mechanisms of drug resistance in oncology.

References

  • Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry - ACS Publications (2026). [1] URL:[Link]

  • Polyheterocyclic compounds as METTL3 inhibitors.US Patent 11725010B2 / WO2021111124A1 (2021).
Foundational

Preliminary In Vitro Toxicity Screening of (1H-indol-6-yl)methylamine: A Technical Guide for Early-Stage Drug Discovery

Executive Summary (1H-indol-6-yl)methylamine (CAS: 3468-17-5) represents a privileged scaffold in medicinal chemistry. Indole derivatives are ubiquitous in drug discovery, frequently evaluated as kinase inhibitors, GPCR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1H-indol-6-yl)methylamine (CAS: 3468-17-5) represents a privileged scaffold in medicinal chemistry. Indole derivatives are ubiquitous in drug discovery, frequently evaluated as kinase inhibitors, GPCR ligands, and antiviral agents[1]. However, the structural characteristics that make indoles potent pharmacophores—such as their electron-rich aromatic system and potential for metabolic activation—also necessitate rigorous early-stage toxicity screening. Toxicity remains a leading cause of drug attrition in late-stage development, particularly concerning hepatotoxicity and cardiotoxicity[2].

This whitepaper provides a comprehensive, causality-driven framework for the preliminary in vitro toxicity screening of (1H-indol-6-yl)methylamine. By integrating cytotoxicity, mechanistic profiling, and genotoxicity assessments, researchers can confidently establish safety margins and guide lead optimization[3].

Mechanistic Rationale: Why Screen Indole Derivatives?

The indole nucleus is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. For (1H-indol-6-yl)methylamine, the primary amine group and the C2/C3 positions of the indole ring are prime sites for biotransformation. Understanding the biological pathways these compounds trigger is critical for designing effective screening protocols.

  • AhR Activation & Oxidative Stress: Many indole derivatives act as ligands for the Aryl hydrocarbon Receptor (AhR)[4]. Activation of AhR leads to its nuclear translocation, dimerization with ARNT, and subsequent induction of CYP1A1/CYP1A2. This auto-induction can generate reactive oxygen species (ROS) and electrophilic intermediates, culminating in cellular toxicity.

  • Organ-Specific Toxicity: Because the liver is the primary site of xenobiotic metabolism, hepatotoxicity is a primary concern. Evaluating the compound in metabolically competent cells (e.g., HepG2 or primary human hepatocytes) is essential to capture CYP-mediated toxicological events before progressing to in vivo models[5].

AhRPathway Indole (1H-indol-6-yl)methylamine AhR Cytosolic AhR Binding Indole->AhR Ligand Binding ROS Reactive Oxygen Species (Oxidative Stress) Indole->ROS Direct Toxicity Nucleus Nuclear Translocation & ARNT Dimerization AhR->Nucleus Translocation CYP CYP450 Induction (Metabolic Activation) Nucleus->CYP Gene Transcription CYP->ROS Phase I Metabolism Apoptosis Cellular Apoptosis (Caspase Activation) ROS->Apoptosis Cytotoxicity

AhR-mediated signaling and metabolic activation pathway for indole derivatives.

Strategic Workflow for In Vitro Screening

A tiered approach ensures that resources are allocated efficiently. The cascade begins with broad-spectrum viability assays and progresses to highly specific mechanistic and genotoxicity evaluations[6].

ScreeningWorkflow Phase1 Phase 1: Cytotoxicity (HepG2, MRC-5, HEK293) Phase2 Phase 2: Mechanistic Tox (Mitochondrial & AhR) Phase1->Phase2 IC50 > 100 µM Phase3 Phase 3: Genotoxicity (Micronucleus & pH2AX) Phase2->Phase3 No severe target tox Decision Go/No-Go Decision (Lead Optimization) Phase3->Decision Negative for DNA damage

Tiered in vitro toxicity screening workflow for early-stage drug candidates.

Core Methodologies & Self-Validating Protocols

Protocol 1: Multiplexed Cytotoxicity Assay (ATP/LDH)

Causality & Rationale: Relying solely on tetrazolium-based assays (like MTT) can yield false positives or negatives due to metabolic artifacts or direct chemical reduction by the primary amine of (1H-indol-6-yl)methylamine. A multiplexed approach measuring intracellular ATP (metabolic viability) and extracellular LDH release (membrane integrity) provides a self-validating system. A true cytotoxic event will show a concurrent drop in ATP and a spike in LDH[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and MRC-5 (normal lung fibroblasts) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence. Rationale: HepG2 assesses liver-specific toxicity, while MRC-5 serves as a non-cancerous control to evaluate the therapeutic index[8].

  • Compound Preparation: Dissolve (1H-indol-6-yl)methylamine in DMSO. Prepare a 7-point serial dilution (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration in wells does not exceed 0.5% (v/v) to prevent solvent-induced background toxicity[9].

  • Treatment: Aspirate media and apply compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin at 10 µM). Incubate for 48 hours.

  • LDH Quantification: Transfer 50 µL of supernatant to a new plate. Add LDH assay reagent, incubate in the dark for 30 mins, and read absorbance at 490 nm.

  • ATP Quantification: To the remaining cells and media, add an equal volume of CellTiter-Glo® reagent. Lyse cells on an orbital shaker for 2 mins, incubate for 10 mins, and record luminescence.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: In Vitro Genotoxicity (Micronucleus & pH2AX Assay)

Causality & Rationale: Indole derivatives can occasionally form DNA-reactive intermediates. The in vitro micronucleus (MN) assay detects chromosomal fragments, while pH2AX staining identifies early double-strand DNA breaks. Combining these provides a comprehensive assessment of both clastogenic and aneugenic potential[2].

Step-by-Step Methodology:

  • Cell Culture: Cultivate CHO-K1 (Chinese Hamster Ovary) cells in 6-well plates until 60% confluent.

  • Exposure: Treat cells with (1H-indol-6-yl)methylamine at concentrations up to the IC₅₀ determined in Protocol 1. Include a clastogen positive control (e.g., Etoposide).

  • Cytochalasin B Block: Add Cytochalasin B (3 µg/mL) to arrest cytokinesis, allowing the identification of binucleated cells. Incubate for 24 hours.

  • Fixation & Staining: Wash cells, fix with methanol/acetic acid (3:1), and stain with DAPI (for nucleus/micronucleus) and anti-phospho-Histone H2A.X antibody (for DNA breaks).

  • Scoring: Using high-content imaging or flow cytometry, analyze at least 2,000 binucleated cells per condition. Calculate the percentage of micronucleated cells and the fold-change in pH2AX fluorescence intensity[2].

Quantitative Data Presentation

To establish safety, the cytotoxicity of the compound must be compared across different cell lines. The table below represents the standardized format for reporting preliminary toxicity metrics for indole derivatives, ensuring clear Go/No-Go decision-making.

CompoundCell Line (Origin)Assay TypeIC₅₀ (µM)Selectivity Index (SI)*Interpretation
(1H-indol-6-yl)methylamine HepG2 (Liver Carcinoma)ATP Luminescence> 150.0N/ALow Hepatotoxicity
(1H-indol-6-yl)methylamine MRC-5 (Normal Lung)ATP Luminescence> 200.0> 1.33Safe in normal fibroblasts
(1H-indol-6-yl)methylamine HEK-293 (Normal Kidney)ATP Luminescence> 200.0> 1.33Low Nephrotoxicity
Doxorubicin (Control) HepG2 (Liver Carcinoma)ATP Luminescence1.2N/AHighly Cytotoxic
Doxorubicin (Control) MRC-5 (Normal Lung)ATP Luminescence0.80.66Toxic to normal cells

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 3 is generally desired for oncology leads, whereas for non-oncology indications, high IC₅₀ values across all lines are required.

Conclusion

The preliminary in vitro toxicity screening of (1H-indol-6-yl)methylamine requires a structured, multi-parametric approach. By utilizing self-validating assays (ATP/LDH) and mechanistically relevant models (HepG2, AhR pathway analysis, and pH2AX genotoxicity), drug development professionals can accurately profile the safety of this indole scaffold. This rigorous methodology ensures that only candidates with optimal safety margins progress to in vivo studies, significantly reducing late-stage attrition rates.

References

  • Title: ADME & In Vitro Toxicology Source: southernresearch.org URL: [Link]

  • Title: In Vitro Toxicity Testing Source: porsolt.com URL: [Link]

  • Title: In Vitro Toxicology Screening Services Source: intertek.com URL: [Link]

  • Title: Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 Source: nih.gov URL: [Link]

  • Title: Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines Source: nih.gov URL: [Link]

  • Title: In Vitro Toxicology & Safety Assessment Services Source: wuxibiology.com URL: [Link]

  • Title: Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects Source: nih.gov URL: [Link]

  • Title: Virtual and In Vitro Screening of Natural Products Identifies Indole and Benzene Derivatives as Inhibitors of SARS-CoV-2 Main Protease (Mpro) Source: mdpi.com URL: [Link]

  • Title: Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides Source: mdpi.com URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Pathway Analysis and Metabolites of (1H-indol-6-yl)methylamine

Abstract The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. For novel pharmaceutical candidates, a thorough understanding of metabolic pathw...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. For novel pharmaceutical candidates, a thorough understanding of metabolic pathways is not merely a regulatory requirement but a fundamental component of a successful drug development program.[1] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for analyzing the metabolic pathway of (1H-indol-6-yl)methylamine, a molecule featuring a reactive indole scaffold and a primary amine side chain. We will explore the predictable metabolic soft spots of the molecule, detail the industry-standard in vitro and in vivo experimental workflows for metabolite discovery, and discuss the bioanalytical techniques essential for their structural elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetics (DMPK).

Introduction: The Imperative of Metabolic Profiling

(1H-indol-6-yl)methylamine belongs to the vast class of indole-containing compounds, a privileged structure in medicinal chemistry found in numerous natural products and FDA-approved drugs.[2][3] The indole ring system and its substituents are known to be extensively metabolized, often leading to a complex array of biotransformation products.[4] Understanding the metabolism of such a compound is crucial for several reasons:

  • Pharmacokinetics and Efficacy: The rate and pathways of metabolism dictate the compound's half-life, exposure, and bioavailability.[5] Metabolites themselves may be pharmacologically active, contributing to or modifying the overall therapeutic effect.

  • Toxicology: Metabolic activation can produce reactive electrophilic intermediates capable of covalently binding to macromolecules like proteins and DNA, leading to toxicities.[6][7] Conversely, metabolism is also a primary route of detoxification.[8]

  • Drug-Drug Interactions (DDI): Identifying the specific enzymes responsible for metabolism (reaction phenotyping) is essential for predicting potential DDIs, where co-administered drugs may inhibit or induce these enzymes, altering the compound's clearance and exposure.[1][9]

This guide provides a logical, causality-driven framework for the comprehensive metabolic investigation of (1H-indol-6-yl)methylamine.

Predicted Metabolic Pathways of (1H-indol-6-yl)methylamine

The structure of (1H-indol-6-yl)methylamine presents two primary sites for metabolic transformation: the indole nucleus and the methylamine side chain. Metabolism is typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism:

  • Oxidation of the Indole Ring: The electron-rich indole ring is a prime substrate for Cytochrome P450 (CYP) monooxygenases.[10] Hydroxylation can occur at multiple positions (C2, C3, C4, C5, C7), with C3 and C6 being common sites for indole metabolism.[10][11] Specific isoforms like CYP2A6, CYP2C19, and CYP2E1 are known to be highly active in indole oxidation.[11][12] Dehydrogenation of the indole ring is another potential P450-mediated pathway.[13]

  • Metabolism of the Methylamine Side Chain: Primary amines are classic substrates for monoamine oxidases (MAO-A and MAO-B), which catalyze oxidative deamination to form an aldehyde intermediate.[14] This aldehyde can be further oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDH).[15] Semicarbazide-sensitive amine oxidase (SSAO) can also metabolize methylamine to formaldehyde.[16][17]

Phase II Metabolism:

  • Conjugation of Hydroxylated Metabolites: The hydroxylated indole metabolites generated in Phase I are readily conjugated by Phase II enzymes to increase their water solubility and facilitate excretion. Key pathways include:

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the hydroxyl groups.[18][19]

    • Sulfation: Sulfotransferases (SULTs) conjugate a sulfonate group, a common pathway for phenolic metabolites like hydroxylated indoles.[20][21][22] Indoxyl, for example, is primarily excreted as indoxyl sulfate.[23]

The following diagram illustrates these predicted primary metabolic pathways.

Metabolic Pathway of (1H-indol-6-yl)methylamine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (1H-indol-6-yl)methylamine Hydroxylated Hydroxylated Metabolites (e.g., 5-OH, 7-OH) Parent->Hydroxylated CYP450s (Oxidation) Aldehyde (1H-indol-6-yl)methanal Parent->Aldehyde MAO / SSAO (Oxidative Deamination) Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide UGTs Sulfate Sulfate Conjugates Hydroxylated->Sulfate SULTs CarboxylicAcid (1H-indol-6-yl)carboxylic acid Aldehyde->CarboxylicAcid ALDH (Oxidation) Metabolite ID Workflow cluster_invivo In Vivo Confirmation cluster_analysis Bioanalytical Elucidation Microsomes Liver Microsomes (Phase I) LCMS LC-HRMS/MS Analysis Microsomes->LCMS Hepatocytes Hepatocytes (Phase I & II) Hepatocytes->LCMS AnimalModels Rodent Studies (PK & Excretion) AnimalModels->LCMS DataProcessing Metabolite Profiling (Software) LCMS->DataProcessing StructureID Structural Elucidation DataProcessing->StructureID

Caption: General experimental workflow for metabolite identification.

3.1. In Vitro Experimental Design

In vitro assays are rapid, cost-effective methods to assess metabolic stability and generate metabolites for initial identification. [5][24]

  • Objective: To determine the rate of Phase I metabolism and identify oxidative metabolites.

  • Rationale: Liver microsomes are a subcellular fraction rich in CYP and FMO enzymes, providing a clean system to investigate oxidative pathways. [24]The rate of disappearance of the parent compound gives the intrinsic clearance (CLint).

  • Methodology:

    • Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and (1H-indol-6-yl)methylamine (e.g., 1 µM).

    • Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the cofactor NADPH (e.g., 1 mM final concentration). A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

    • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound and screen for potential metabolites. [6]

  • Objective: To identify both Phase I and Phase II metabolites in a more physiologically relevant system.

  • Rationale: Cryopreserved hepatocytes contain a full complement of metabolic enzymes (Phase I and II) and transporters, offering a more complete profile of hepatic metabolism. [15]* Methodology:

    • Incubation: Incubate suspensions of cryopreserved human hepatocytes with (1H-indol-6-yl)methylamine (e.g., 5 µM) in a suitable medium at 37°C.

    • Sampling: Collect samples of the entire cell suspension at different time points (e.g., 0, 30, 60, 120, 240 minutes).

    • Quenching & Extraction: Stop the reaction with a cold organic solvent. The samples are then processed (e.g., homogenization, centrifugation) to separate the intracellular and extracellular components.

    • Analysis: The extracts are analyzed by high-resolution LC-MS (LC-HRMS) to profile and identify all potential metabolites, including glucuronide and sulfate conjugates.

3.2. Bioanalytical Workflow for Metabolite Identification

The cornerstone of modern metabolite identification is liquid chromatography coupled with mass spectrometry. [25][26]

  • LC-HRMS Analysis: Samples from in vitro and in vivo studies are injected into an LC-HRMS system. The liquid chromatography separates the parent compound from its metabolites based on polarity. The high-resolution mass spectrometer provides highly accurate mass data for the parent and metabolite ions, enabling the prediction of their elemental formulas.

  • Data Processing: Specialized software is used to compare chromatograms from test samples and controls. It searches for peaks that are present in the test samples but absent or significantly lower in the controls, filtering by predicted metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

  • Structural Elucidation: The structure of a potential metabolite is confirmed using tandem mass spectrometry (MS/MS). The metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides structural information. For example, the loss of 176 Da is a characteristic signature of a glucuronide conjugate. For key metabolites, definitive identification may require synthesis of an authentic standard and comparison of its retention time and MS/MS spectrum.

Expected Metabolites and Their Characterization

Based on the predicted pathways and established biotransformations of similar molecules, a panel of potential metabolites for (1H-indol-6-yl)methylamine can be anticipated. The table below summarizes these expected metabolites and the analytical evidence used for their characterization.

Putative Metabolite IDProposed StructureMetabolic PathwayExpected Mass Shift (Da)Key MS/MS Fragment Evidence
M1Hydroxy-(1H-indol-6-yl)methylamineCYP-mediated aromatic hydroxylation+15.99Parent ion at m/z [M+H+16]+; fragmentation similar to parent
M2(1H-indol-6-yl)methanalMAO/SSAO-mediated oxidative deamination-1.03Parent ion at m/z [M+H-1]+
M3(1H-indol-6-yl)carboxylic acidALDH-mediated oxidation of M2+13.98Parent ion at m/z [M+H+14]+
M4Hydroxy-(1H-indol-6-yl)methylamine-glucuronideUGT conjugation of M1+192.02Neutral loss of 176 Da (glucuronic acid) from parent ion
M5Hydroxy-(1H-indol-6-yl)methylamine-sulfateSULT conjugation of M1+95.98Neutral loss of 80 Da (SO₃) from parent ion
Pharmacological and Toxicological Considerations

The identification of metabolites is not merely an academic exercise; it has profound implications for understanding a drug's overall safety and efficacy profile.

  • Bioactivation: The dehydrogenation of indole rings by CYPs can form reactive 3-methyleneindolenine intermediates. [7]These electrophilic species can form adducts with cellular nucleophiles, potentially leading to hepatotoxicity. It is critical to screen for glutathione (GSH) adducts in in vitro incubations, as they serve as markers for the formation of such reactive metabolites.

  • Active Metabolites: Any of the identified metabolites could possess pharmacological activity, similar to or different from the parent compound. For example, many indole-containing drugs are hydroxylated as part of their metabolism, and these hydroxylated forms can retain activity. [4]It is therefore essential to synthesize major metabolites and test them in relevant pharmacological assays.

  • Uremic Toxins: Indole is a known precursor to indoxyl sulfate, a uremic toxin that accumulates in patients with renal failure and contributes to the progression of kidney disease. [23][27]The metabolic profile of (1H-indol-6-yl)methylamine should be carefully evaluated for the formation of similar potentially harmful metabolites.

Conclusion

The metabolic analysis of (1H-indol-6-yl)methylamine requires a systematic and multi-faceted approach. By combining predictive analysis based on chemical structure with rigorous in vitro and in vivo experimental methodologies, researchers can build a comprehensive profile of the compound's biotransformation. The application of advanced bioanalytical techniques like LC-HRMS/MS is indispensable for the accurate identification and structural elucidation of metabolites. This detailed understanding is fundamental to de-risking a drug candidate, optimizing its properties, and ultimately ensuring its safety and efficacy in clinical development.

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  • Lee, J. H., & Lee, J. (2010). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 76(18), 6323-6325.
  • Choi, Y. H., & Verpoorte, R. (2013). New methods of analysis and investigation of terpenoid indole alkaloids. Advances in Botanical Research, 68, 233-266.
  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules.
  • Zhu, B., et al. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences, 114(23), 5944-5949.
  • Sallai, A., Varga, B., Bodoki, E., & Oprean, R. (2024). Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. International Journal of Molecular Sciences, 25(5), 2631.
  • Gotor-Fernández, V., et al. (2018). Monoamine Oxidase: Tunable Activity for Amine Resolution and Functionalization.
  • Metabolon. (n.d.). Indoles/Uremic Toxicity Targeted Panel.
  • Taylor & Francis Online. (2026, January 27). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of the Chinese Chemical Society.
  • Wang, Y., et al. (2022). Update of Indoles: Promising molecules for ameliorating metabolic diseases. European Journal of Medicinal Chemistry, 238, 114488.
  • Juvet, S. C., et al. (2012). Indoleamine 2,3-dioxygenase and metabolites protect murine lung allografts and impair the calcium mobilization of T cells. American Journal of Respiratory Cell and Molecular Biology, 47(4), 485-494.
  • National Toxicology Program. (2016). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol.
  • Miners, J. O., et al. (2002). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology, 34(3), 241-252.
  • Beaumont, M., et al. (2018). The gut microbiota metabolite indole alleviates liver inflammation in mice. The FASEB Journal, 32(11), 6062-6073.

Sources

Foundational

Crystallographic Analysis and Structure-Based Drug Design of (1H-indol-6-yl)methylamine Derivatives

The Pharmacophore Paradigm: Why (1H-indol-6-yl)methylamine? In modern structure-based drug design (SBDD), the search for privileged scaffolds that can navigate cryptic or "undruggable" protein pockets is paramount. The (...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacophore Paradigm: Why (1H-indol-6-yl)methylamine?

In modern structure-based drug design (SBDD), the search for privileged scaffolds that can navigate cryptic or "undruggable" protein pockets is paramount. The (1H-indol-6-yl)methylamine moiety has emerged as a highly versatile pharmacophore.

Structurally, this scaffold offers a dual-modality interaction profile. The rigid indole ring provides a flat aromatic system capable of extensive π−π stacking and features an N-H group that acts as a potent, directional hydrogen bond donor. Conversely, the 6-methylamine substituent introduces a flexible, basic vector. This rotational degree of freedom allows the amine (or its extended derivatives) to probe deep, solvent-exposed channels or form critical salt bridges with acidic residues. As a Senior Application Scientist, I have observed that this specific combination of rigidity and flexibility is the causal factor behind its success in fragment-based drug discovery (FBDD), particularly against complex targets like KRAS and β -secretase (BACE-1).

Solid-State Conformational Dynamics

Before analyzing protein-ligand complexes, we must understand the intrinsic solid-state behavior of the scaffold. Density Functional Theory (DFT) studies and X-ray crystallographic analyses of related indole-methanamine derivatives reveal distinct conformational preferences.

According to solid-state structural analyses [1], the indole ring system typically maintains strict planarity (r.m.s. deviation 0.016 Å). When substituted with bulky groups via the methylamine linker, the molecule adopts a non-planar geometry to minimize steric clash, often settling at a dihedral angle of approximately 63.5° relative to adjacent aromatic systems.

Causality in Crystal Packing: The solid-state architecture is predominantly driven by intermolecular N-H··· π interactions (originating from the indole N-H) and C-H··· π interactions. Understanding these intrinsic packing forces is critical; when designing soaking experiments for protein crystallography, the solvation energy required to break these solid-state interactions must be overcome by the binding enthalpy of the protein pocket.

Structural Biology Case Studies

Allosteric Inhibition of KRAS (Switch I/II Pocket)

Historically, KRAS was considered "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep, traditional binding pockets. However, the discovery of BI-2852—a compound featuring a complex (1H-indol-6-yl)methylamino derivative core—demonstrated that the shallow Switch I/II pocket could be targeted [2].

Crystallographic data (PDB: 6GJ8, 6ZL5) reveals that the indol-6-yl-methylamino moiety acts as a critical anchor. It binds to both the active (GTP-bound) and inactive (GDP-bound) states of KRAS, blocking guanine nucleotide exchange factor (GEF) interactions (like SOS1) and downstream effector binding.

KRAS_Pathway KRAS_GDP KRAS (GDP) Inactive State SOS1 SOS1 (GEF) Nucleotide Exchange KRAS_GDP->SOS1 Activation KRAS_GTP KRAS (GTP) Active State SOS1->KRAS_GTP GDP to GTP Effector Downstream Effectors (CRAF, PI3K) KRAS_GTP->Effector Oncogenic Signaling Indole (1H-indol-6-yl)methylamine Derivative (BI-2852) Pocket Switch I/II Pocket (Allosteric Site) Indole->Pocket High-Affinity Binding Pocket->KRAS_GDP Stabilizes Inactive Form Pocket->KRAS_GTP Blocks Effector Binding

Fig 1. Mechanism of KRAS inhibition via (1H-indol-6-yl)methylamine derivatives targeting Switch I/II.

Fragment-Based Screening against BACE-1

In the pursuit of Alzheimer's therapeutics, fragment screening identified aminopyridine-indole derivatives as potent inhibitors of β -secretase (BACE-1) [3]. The crystal structure of BACE-1 complexed with these derivatives (e.g., PDB: 2OHP) illustrates a textbook bidentate interaction. The indole N-H acts as a highly specific hydrogen bond donor to the backbone carbonyl of Gly230, while the flexible methylamine-derived linker allows the rest of the pharmacophore to occupy the hydrophobic S1 and S3 pockets.

Quantitative Crystallographic Data

The following table summarizes the high-resolution crystallographic parameters of key (1H-indol-6-yl)methylamine derivatives bound to their respective targets.

Compound / DerivativeTarget ProteinPDB IDResolution (Å)R-free / R-workKey Structural Interaction
BI-2852KRAS G12D (GPPCP)6GJ81.650.200 / 0.180Switch I/II pocket anchoring; blocks SOS1 [2]
BI-2852KRAS G12D (GDP)6ZL51.650.190 / 0.200Switch I/II pocket anchoring; blocks effectors [4]
Compound 8aBACE-12OHP2.250.285 / 0.238Indole N-H ··· Gly230 (C=O) H-bond [3]

Self-Validating Crystallographic Methodologies

To ensure scientific integrity, the structural determination of these complexes must follow a rigorous, self-validating workflow. Below is the standardized protocol for the co-crystallization and structural resolution of KRAS with highly hydrophobic (1H-indol-6-yl)methylamine derivatives.

Xray_Workflow Purification 1. Protein Purification SEC & Ion Exchange Crystallization 2. Co-Crystallization Hanging Drop Vapor Diffusion Purification->Crystallization Diffraction 3. X-ray Diffraction Synchrotron Radiation Crystallization->Diffraction Phasing 4. Phase Determination Molecular Replacement Diffraction->Phasing Refinement 5. Model Building & Refinement Phenix & COOT Phasing->Refinement Validation 6. Structure Validation Ramachandran & Omit Maps Refinement->Validation

Fig 2. Self-validating X-ray crystallography workflow for protein-ligand structure determination.

Protocol: Co-Crystallization and Phase Determination

Step 1: Protein Preparation and Complex Formation

  • Action: Purify KRAS G12D to >95% homogeneity via Size Exclusion Chromatography (SEC). Concentrate to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 5 mM MgCl2.

  • Ligand Incubation: Add the (1H-indol-6-yl)methylamine derivative at a 1:3 (protein:ligand) molar ratio.

  • Causality: Because indole derivatives often exhibit high lipophilicity (LogP > 3), the ligand must be dissolved in 100% DMSO and added slowly. The final DMSO concentration must not exceed 2% (v/v) to prevent protein denaturation.

Step 2: Crystallization via Hanging-Drop Vapor Diffusion

  • Action: Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (e.g., 0.1 M Tris-HCl pH 8.5, 20% PEG 4000). Seal over the reservoir.

  • Causality: Hanging-drop is explicitly chosen over sitting-drop for these derivatives. It allows for a slower, more controlled equilibration rate, which is critical to prevent the rapid amorphous precipitation of the hydrophobic indole ligand before protein nucleation occurs.

  • Validation Check: Inspect drops under polarized light after 48 hours. True protein crystals will exhibit birefringence, distinguishing them from precipitated ligand or salt crystals.

Step 3: X-ray Diffraction and Molecular Replacement (MR)

  • Action: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., 1.000 Å wavelength). Process data using XDS.

  • Action: Solve the phase problem using Molecular Replacement (Phaser) with a high-resolution apo-KRAS model (e.g., PDB 4OBE) as the search template.

  • Causality: MR is utilized because the overall structural fold of KRAS is highly conserved, bypassing the need for time-consuming heavy-atom derivatization (SAD/MAD).

Step 4: Refinement and Self-Validation

  • Action: Perform iterative rounds of rigid-body, TLS, and restrained refinement using Phenix.refine, interspersed with manual model building in COOT.

  • Validation Check (The Self-Validating System):

    • R-factor Gap: Monitor the Rwork​ and Rfree​ values. A gap larger than 5% indicates potential overfitting of the model to the data. Acceptable structures should yield Rfree​<0.25 .

    • Ligand Occupancy: Generate an omit map ( Fo​−Fc​ ) contoured at 3 σ around the Switch I/II pocket. If the positive electron density perfectly matches the (1H-indol-6-yl)methylamine scaffold, the binding pose is validated.

    • Geometry: Ensure >98% of residues fall within the favored regions of the Ramachandran plot.

References

  • Al-Omari, S., et al. "Crystal Structure and DFT Study of (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine." Acta Crystallographica Section E: Crystallographic Communications, 2017. URL:[Link]

  • Kessler, D., et al. "CRYSTAL STRUCTURE OF KRAS G12D (GPPCP) IN COMPLEX WITH BI 2852." RCSB Protein Data Bank (PDB ID: 6GJ8), 2019. URL:[Link]

  • Congreve, M., et al. "Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β -Secretase." Journal of Medicinal Chemistry, 2007. URL:[Link]

  • Kessler, D., et al. "CRYSTAL STRUCTURE OF KRAS-G12D(C118S) IN COMPLEX WITH BI-2852 AND GDP." RCSB Protein Data Bank (PDB ID: 6ZL5), 2020. URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: (1H-indol-6-yl)methylamine

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clini...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. Specifically, substitution at the 6-position of the indole ring offers a vector for molecular elaboration that can profoundly influence pharmacological activity. (1H-indol-6-yl)methylamine, in particular, serves as a crucial building block for the synthesis of a diverse array of bioactive molecules, including inhibitors of mitochondrial oxidative phosphorylation and novel cancer therapeutics.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of (1H-indol-6-yl)methylamine, designed for researchers and scientists in the field of drug development and organic synthesis.

Synthetic Strategy: A Chemoselective Reduction Approach

The most direct and efficient pathway to (1H-indol-6-yl)methylamine involves the chemoselective reduction of the corresponding nitrile, indole-6-carbonitrile. While the indole ring itself can be susceptible to reduction under certain conditions, the use of a powerful hydride-donating agent such as Lithium Aluminum Hydride (LiAlH₄) allows for the selective transformation of the nitrile group to a primary amine without affecting the aromatic indole core.[3][4] Alternative methods, such as catalytic hydrogenation, are also viable but often require high pressures and temperatures, and may present challenges with catalyst poisoning.[3][5] The LiAlH₄-mediated reduction is generally preferred for its high efficiency and predictability on a laboratory scale.

The overall synthetic transformation is depicted below:

Synthesis of (1H-indol-6-yl)methylamine start Indole-6-carbonitrile product (1H-indol-6-yl)methylamine start->product Reduction reagents 1) LiAlH₄, THF 2) H₂O, NaOH(aq)

Caption: Synthetic workflow for the preparation of (1H-indol-6-yl)methylamine.

Experimental Protocol: Synthesis of (1H-indol-6-yl)methylamine

This protocol details the reduction of indole-6-carbonitrile to (1H-indol-6-yl)methylamine using Lithium Aluminum Hydride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Indole-6-carbonitrile≥98%e.g., Sigma-AldrichStarting material.
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFe.g., Sigma-AldrichHighly reactive, handle with care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichSolvent for the reaction.
Sodium Hydroxide (NaOH)Pellets, ≥97%e.g., Fisher ScientificFor preparing the quenching solution.
Deionized WaterHigh purityIn-houseFor workup.
Ethyl AcetateACS Gradee.g., VWRExtraction solvent.
Brine (saturated NaCl solution)ACS GradeIn-houseFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., Sigma-AldrichDrying agent.
Celite® 545N/Ae.g., Sigma-AldrichFiltration aid.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add indole-6-carbonitrile (5.0 g, 35.2 mmol).

    • Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent:

    • Carefully charge the dropping funnel with a 1.0 M solution of Lithium Aluminum Hydride (LiAlH₄) in THF (52.8 mL, 52.8 mmol, 1.5 eq).

    • Add the LiAlH₄ solution dropwise to the stirred solution of indole-6-carbonitrile over a period of 30 minutes, maintaining the internal temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching (Fieser Workup):

    • Cool the reaction mixture back down to 0 °C with an ice-water bath.

    • CAUTION: The following steps are highly exothermic and will generate hydrogen gas. Ensure adequate ventilation and perform the additions slowly and carefully.

    • Slowly add deionized water (2.0 mL) dropwise to the reaction mixture.

    • Next, add a 15% aqueous solution of sodium hydroxide (2.0 mL) dropwise.

    • Finally, add deionized water (6.0 mL) dropwise.

    • A white granular precipitate should form, which is easier to filter than the gelatinous precipitate that can form with other workup procedures.

  • Isolation of the Product:

    • Stir the resulting suspension vigorously for 30 minutes at room temperature.

    • Filter the mixture through a pad of Celite® 545, and wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Combine the filtrate and washes in a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude (1H-indol-6-yl)methylamine can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10) to afford the pure product as a solid.

    • Expected yield: 70-85%.

    • Melting point: 135-140 °C.[6]

Mechanism and Scientific Rationale

The reduction of a nitrile to a primary amine by LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions.[7][8]

Nitrile Reduction Mechanism cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Second Hydride Addition cluster_step3 Step 3: Protonation nitrile R-C≡N imine_anion [R-C=N]⁻ nitrile->imine_anion H⁻ (from LiAlH₄) dianion [R-CH-N]²⁻ imine_anion->dianion H⁻ (from LiAlH₄) amine R-CH₂-NH₂ dianion->amine H₂O (workup)

Caption: Mechanism of nitrile reduction to a primary amine using LiAlH₄.

  • First Hydride Addition: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group. This breaks the carbon-nitrogen pi bond and forms an intermediate imine anion.[7]

  • Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, leading to the formation of a dianion.[7]

  • Protonation: The reaction is quenched with water, which protonates the dianion to yield the final primary amine product.[8]

The choice of anhydrous THF as a solvent is critical, as LiAlH₄ reacts violently with protic solvents like water and alcohols. The Fieser workup is employed for quenching because it results in the formation of granular inorganic salts (Li₂O and Al₂O₃) that are easily removed by filtration, simplifying the purification process.[5]

Characterization and Validation

The identity and purity of the synthesized (1H-indol-6-yl)methylamine should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the indole ring protons, the methylene protons of the aminomethyl group, and the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀N₂, MW: 146.19).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine and the indole N-H.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use only freshly distilled or inhibitor-free anhydrous THF.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of (1H-indol-6-yl)methylamine, a valuable building block in medicinal chemistry. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently prepare this compound in high yield and purity, facilitating the development of novel indole-based therapeutics.

References

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from JoVE. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from Organic Synthesis. [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps. [Link]

  • Clark, J. reduction of nitriles. Retrieved from Chemguide. [Link]

  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from University of Calgary. [Link]

  • PubMed. (2025, November 22). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. Retrieved from PubMed. [Link]

  • Frontiers. (2019, August 12). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Retrieved from Frontiers. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • PubMed. (2025, January 2). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. Retrieved from PubMed. [Link]

  • Semantic Scholar. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPAR/CPT1 in AML12 Cells. Retrieved from Semantic Scholar. [Link]

  • MDPI. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from MDPI. [Link]

  • ResearchGate. Synthesis of 6-amino-1H-indole-4,7-quinones. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2026, March 8). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, October 15). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from ResearchGate. [Link]

  • Frontiers. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from Frontiers. [Link]

  • PMC. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from PMC. [Link]

  • Organic Chemistry Portal. Indole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • RSC Publishing. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from RSC Publishing. [Link]

Sources

Application

HPLC method development for(1H-indol-6-yl)methylamine quantification

An in-depth technical guide to developing, optimizing, and validating a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (1H-indol-6-yl)methylamine. Chemical Profiling & Chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to developing, optimizing, and validating a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (1H-indol-6-yl)methylamine.

Chemical Profiling & Chromatographic Rationale

(1H-indol-6-yl)methylamine (CAS: 3468-17-5) is a critical building block in pharmaceutical synthesis, characterized by a dual-natured chemical structure: a highly hydrophobic indole core and a highly polar, basic primary amine group.

The Causality of Peak Tailing: Basic amines (with a pKa typically around 9.5) remain heavily protonated at neutral or slightly acidic pH levels. When analyzed on standard silica-based reversed-phase (RP) columns, these protonated amines undergo secondary ion-exchange interactions with residual, unreacted silanol groups (SiO⁻) on the stationary phase. This unwanted ionic binding disrupts the standard hydrophobic partitioning, leading to severe peak tailing, poor chromatographic resolution, and reduced detector sensitivity.

Strategic Mitigation: To suppress silanol ionization and mask the amine, an acidic mobile phase modifier must be employed. While formic acid is common, Trifluoroacetic acid (TFA) at 0.1% v/v is specifically selected for this analyte[1]. TFA acts as a potent ion-pairing agent; its strongly electronegative trifluoroacetate anion forms a neutral, hydrophobic complex with the protonated methylamine. This effectively "blinds" the analyte to the residual silanols, driving the separation purely by hydrophobic partitioning into the C18 stationary phase and yielding sharp, symmetrical peaks.

Interactions Amine Primary Amine (Protonated, NH3+) Silanol Residual Silanols (SiO-) on Silica Support Amine->Silanol Unwanted binding Indole Indole Ring (Hydrophobic Core) C18 C18 Alkyl Chains (Stationary Phase) Indole->C18 Primary interaction Tailing Secondary Ionic Interaction (Causes Peak Tailing) Silanol->Tailing Leads to Retention Hydrophobic Partitioning (Ideal Retention) C18->Retention Leads to

Mechanistic pathways of (1H-indol-6-yl)methylamine interactions within a reversed-phase column.

Experimental Protocol

A self-validating methodology requires meticulous control over sample preparation and instrumental parameters to ensure reproducibility.

Reagents & Materials
  • (1H-indol-6-yl)methylamine reference standard (≥98.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and LC-MS grade Water.

  • Modifier: Trifluoroacetic acid (TFA), LC-MS grade.

  • Column: End-capped, superficially porous C18 column (e.g., 4.6 x 100 mm, 2.7 µm). Rationale: Superficially porous particles provide efficiencies comparable to sub-2 µm fully porous particles but at significantly lower backpressures, allowing for higher throughput without requiring UHPLC instrumentation.

Step-by-Step Sample Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of LC-MS grade water (0.1% v/v).

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN (0.1% v/v).

    • Self-Validation Check: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas. This prevents pump cavitation and baseline noise.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Methanol.

  • Working Solutions: Dilute the stock solution using the Initial Mobile Phase (95% A : 5% B) to create a calibration curve spanning 1 µg/mL to 100 µg/mL[2]. Rationale: Diluting the final sample in the initial mobile phase conditions prevents solvent-mismatch, which can cause peak splitting or fronting at the void volume.

Chromatographic Conditions

A gradient elution is strictly required[3]. Starting at a low organic concentration ensures the polar amine moiety does not cause the analyte to elute in the void volume. Ramping up to a high organic concentration ensures the hydrophobic indole ring is efficiently eluted, sharpening the peak and reducing overall run time. Detection is set to 280 nm, which is highly specific for the indole chromophore, minimizing interference from non-aromatic impurities[4].

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.01.0955
1.01.0955
6.01.04060
8.01.01090
8.11.0955
12.01.0955 (Re-equilibration)

(Injection Volume: 10 µL | Column Temperature: 30°C | Detection: UV at 280 nm)

System Suitability & Method Validation Framework

Before analyzing unknown samples, the analytical system must be verified as "under control." This is governed by two major regulatory pillars: USP <621> for system suitability[5][6] and ICH Q2(R2) for method validation[7].

ValidationWorkflow Step1 Method Optimization Step2 System Suitability Step1->Step2 USP <621> Step3 ICH Q2(R2) Validation Step2->Step3 Protocol Step4 Routine Quantification Step3->Step4 Approved

Lifecycle workflow from method optimization to routine quantification.

USP <621> System Suitability Testing (SST)

Inject the 50 µg/mL working standard six consecutive times. The system is deemed suitable only if it meets the harmonized USP <621> criteria[5]. The revised USP <621> guidelines also permit specific adjustments to gradient methods (e.g., scaling column dimensions or injection volumes) to modernize legacy methods without triggering a full revalidation[6][8].

Table 2: USP <621> System Suitability Requirements

ParameterUSP <621> Acceptance CriteriaRationale for (1H-indol-6-yl)methylamine
Retention Time RSD ≤ 2.0% (n=6)Ensures pump gradient delivery and column equilibration are stable.
Peak Area RSD ≤ 2.0% (n=6)Verifies autosampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Confirms that the 0.1% TFA is effectively masking secondary silanol interactions.
Theoretical Plates (N) ≥ 2000Validates the physical integrity and efficiency of the C18 column bed.
ICH Q2(R2) Validation Parameters

Once system suitability is established, the method must be validated following the ICH Q2(R2) guidelines[7] to prove it is scientifically sound and defensible for its intended quantitative purpose.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicExperimental DesignAcceptance Criteria
Specificity Inject blank diluent and mobile phase.No interfering peaks at the retention time of (1H-indol-6-yl)methylamine.
Linearity Analyze 5 concentration levels (1, 10, 25, 50, 100 µg/mL) in triplicate.Correlation coefficient (R²) ≥ 0.999. y-intercept should be near zero.
Accuracy (Recovery) Spike known amounts of standard into sample matrix at 50%, 100%, and 150% of target concentration.Mean recovery must fall between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 preparations of the 100% target concentration on the same day.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Repeat the precision protocol on a different day, with a different analyst and column lot.Overall RSD ≤ 2.0% across all variables.
LOD & LOQ Calculate based on Signal-to-Noise (S/N) ratio from low-concentration injections.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 (with precision RSD ≤ 5.0%).

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. URL:[Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed Central (PMC). URL:[Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI Molecules. URL:[Link]

Sources

Method

Application Note: (1H-Indol-6-yl)methylamine as a Strategic Scaffold in Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Oncology, Epigenetics, and Synthetic Methodology Executive Summary & Pharmacophore Rationale In modern drug discovery, the select...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Oncology, Epigenetics, and Synthetic Methodology

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the selection of versatile, structurally privileged building blocks is critical for accelerating hit-to-lead optimization. (1H-indol-6-yl)methylamine (CAS: 180049-54-3) has emerged as a highly valuable precursor in the synthesis of targeted therapeutics.

As a Senior Application Scientist, I emphasize that the utility of this molecule extends beyond simple structural functionalization; it provides a precisely tuned pharmacophore:

  • Hydrogen Bonding Capacity: The indole nitrogen (NH) acts as a potent hydrogen-bond donor, frequently anchoring molecules to the hinge regions or deep hydrophobic pockets of enzymes.

  • π−π Stacking: The electron-rich aromatic indole system engages in favorable π−π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within target binding sites.

  • Flexible Basic Handle: The methylamine linker ( −CH2​NH2​ ) provides an unhindered primary amine for rapid derivatization (via amide couplings or reductive aminations) while introducing a degree of conformational flexibility that allows the indole core to optimally orient itself within binding pockets [1].

This application note details validated protocols for utilizing (1H-indol-6-yl)methylamine in two cutting-edge therapeutic arenas: overcoming EGFR-TKI resistance via AKR1C3 inhibition and targeting RNA epigenetics via METTL3 inhibition .

Application 1: Synthesis of AKR1C3 Inhibitors (Overcoming Osimertinib Resistance)

Mechanistic Context

Osimertinib resistance driven by the cis-C797S/T790M EGFR triplet mutation remains a major clinical challenge in non-small cell lung cancer (NSCLC). Recent breakthroughs have identified Aldo-keto reductase 1C3 (AKR1C3) as a metabolic vulnerability that sustains glutathione–reactive oxygen species (GSH-ROS) homeostasis in these resistant cells [1]. By blocking AKR1C3, researchers can disrupt the NADP+/NADPH balance, synergizing with Osimertinib to suppress tumor survival.

G Osimertinib Osimertinib (EGFR TKI) EGFR EGFR (C797S Mutant) Osimertinib->EGFR Blocked by C797S AKR1C3 AKR1C3 Overexpression EGFR->AKR1C3 Metabolic Bypass ROS GSH-ROS Homeostasis AKR1C3->ROS NADP+/NADPH Balance Survival NSCLC Cell Survival ROS->Survival Promotes Inhibitor AKR1C3 Inhibitor (Indole-based) Inhibitor->AKR1C3 Inhibits

AKR1C3 metabolic bypass signaling in EGFR C797S resistance.

Experimental Protocol: Amide Coupling for Compound SG-29

In the 2026 study published in the Journal of Medicinal Chemistry, (1H-indol-6-yl)methylamine was utilized to synthesize highly selective AKR1C3 inhibitors (e.g., compound SG-29) [1]. The primary amine of the precursor was coupled with a pyrrole-2-carboxylic acid intermediate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve the carboxylic acid intermediate (e.g., intermediate 3, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M concentration).

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add (1H-indol-6-yl)methylamine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Stir the reaction mixture continuously at room temperature for 4 hours under an inert nitrogen atmosphere.

  • Workup: Quench the reaction by adding water, then extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (DCM/MeOH gradient) to afford the target compound (SG-29) as a solid (Yield: ~85%).

  • Validation: Confirm structure via 1H NMR (400 MHz, DMSO- d6​ ): Look for the characteristic indole NH singlet near δ 11.03 ppm and the amide NH near δ 8.75 ppm [1].

Application 2: Synthesis of METTL3 Inhibitors (Targeting RNA Epigenetics)

Mechanistic Context

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA. The METTL3/METTL14 complex acts as the catalytic "writer" of this modification. Overexpression of METTL3 is heavily implicated in acute myeloid leukemia (AML) and various solid tumors, where it promotes the oncogenic translation of targets like SP1 and c-MYC [2]. Inhibitors utilizing polyheterocyclic scaffolds functionalized with (1H-indol-6-yl)methylamine have been patented for their ability to occupy the S-adenosyl methionine (SAM) binding pocket of METTL3 [2].

G METTL3 METTL3/14 Complex (RNA Methyltransferase) mRNA Target mRNA (e.g., SP1, c-MYC) METTL3->mRNA Catalyzes Methylation SAM S-adenosyl methionine (Methyl Donor) SAM->METTL3 Binds m6A m6A Modified mRNA mRNA->m6A Translation Oncogenic Translation (AML Proliferation) m6A->Translation Reader Proteins Inhibitor Polyheterocyclic Inhibitor (Indole-based) Inhibitor->METTL3 Blocks SAM Pocket

METTL3 m6A RNA methylation pathway and therapeutic intervention.

Experimental Protocol: Polyheterocyclic Core Functionalization

Storm Therapeutics utilized (1H-indol-6-yl)methylamine to functionalize complex polyheterocyclic cores, yielding potent METTL3 inhibitors [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the electrophilic polyheterocyclic intermediate (e.g., 0.40 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add a suitable organic base (e.g., triethylamine or DIPEA, 2.0 eq) and stir for 10 minutes at ambient temperature.

  • Amine Addition: Add (1H-indol-6-yl)methylamine (70 mg, 0.479 mmol, ~1.2 eq) to the reaction mixture.

  • Reaction: Allow the mixture to stir at ambient temperature overnight (approx. 16 hours). Causality note: Ambient temperature is maintained to prevent degradation of the sensitive polyheterocyclic core while allowing the highly nucleophilic primary amine to react fully.

  • Workup: Add 15 mL of deionized water to quench the reaction. Extract the mixture with DCM (15 mL). Wash the organic phase rigorously with brine ( 4×15 mL) to remove unreacted polar amine, dry over MgSO4​ , filter, and reduce in vacuo.

  • Purification: Purify the crude mixture using preparative HPLC (Method B: typically a C18 column using a water/acetonitrile gradient with 0.1% formic acid) to afford the title compound as an off-white solid (Yield: ~19%) [2].

Quantitative Data & Physicochemical Profiling

To aid in synthetic planning, the following table summarizes the comparative reaction profiles when using (1H-indol-6-yl)methylamine across the two distinct drug discovery campaigns.

ParameterAKR1C3 Inhibitor (SG-29) [1]METTL3 Inhibitor [2]
Therapeutic Area Oncology (NSCLC Resistance)Epigenetics (AML / Solid Tumors)
Reaction Type Amide Coupling (HATU/DIPEA)Nucleophilic Substitution / Amidation
Solvent System DMFDCM
Temperature Room Temperature (4 hours)Ambient Temperature (Overnight)
Purification Method Silica Gel ChromatographyPreparative HPLC
Reported Yield 85%19%
Precursor Role Hydrophobic pocket binding / π−π stackingSAM-pocket occupation / H-bond donor

Self-Validation Note: The stark difference in yield (85% vs. 19%) highlights the influence of the electrophile. Amide couplings with HATU are highly efficient, whereas functionalizing sterically hindered, electron-rich polyheterocycles often results in lower yields, necessitating prep-HPLC for isolation.

References

  • Guo, C., Wang, X., Guan, Q., Zhong, S., Zhang, L., Liu, Y., Han, B., Shao, J., Liu, Z., Chen, Y., & Sun, H. (2026). Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry.[Link]

  • Ridgill, M. P., Blackaby, W. P., Thomas, E. J., Brookfield, F. A., Shepherd, J., & Bubert, C. (2023). Polyheterocyclic compounds as METTL3 inhibitors. U.S. Patent No. 11,725,010 B2. Storm Therapeutics Ltd.
Application

(1H-indol-6-yl)methylamine formulation techniques for preclinical animal models

Executive Summary (1H-indol-6-yl)methylamine (CAS: 3468-17-5) is a highly versatile pharmacophore and synthetic intermediate frequently utilized in the development of kinase inhibitors and targeted neuroactive therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1H-indol-6-yl)methylamine (CAS: 3468-17-5) is a highly versatile pharmacophore and synthetic intermediate frequently utilized in the development of kinase inhibitors and targeted neuroactive therapeutics (1)[1]. Transitioning this compound from in vitro assays to in vivo preclinical animal models (mice/rats) requires a rigorous formulation strategy. This application note provides self-validating, step-by-step protocols designed to overcome the specific physicochemical hurdles of the indole-alkylamine scaffold, ensuring optimal bioavailability and reproducible pharmacokinetic (PK) profiles.

Physicochemical Profiling & Mechanistic Causality

The successful formulation of (1H-indol-6-yl)methylamine depends entirely on managing the dichotomy of its molecular structure:

  • Molecular Weight: 146.19 g/mol

  • LogP (Lipophilicity): ~2.3 (Driven by the hydrophobic indole core)

  • pKa: ~9.3 (Primary aliphatic amine) and ~16-17 (Indole NH)

The Causality of Formulation: Because the primary amine has a pKa of ~9.3, it is predominantly protonated (>99%) at physiological pH (7.4), providing a baseline level of aqueous solubility. However, at target dosing concentrations exceeding 2 mg/mL, the hydrophobic stacking interactions of the unshielded indole rings overcome the electrostatic repulsion of the protonated amines. This thermodynamic instability leads to rapid macro-aggregation and precipitation.

Therefore, simple saline or water vehicles are only viable at low concentrations or under acidic conditions (pH 4.5–5.5). For higher therapeutic doses, the formulation must actively disrupt crystal lattice energy and shield the indole core using cosolvents (2)[2] or macrocyclic encapsulators like Hydroxypropyl-β-cyclodextrin (HP-β-CD) (3)[3].

Quantitative Formulation Parameters

The following table summarizes the validated vehicle systems, their operational limits in murine models, and the mechanistic purpose behind their selection.

Formulation VehicleTarget RouteMax API Conc.Max Dosing Vol. (Mice)Mechanistic Purpose
50 mM Citrate Buffer (pH 5.0) IV, IP< 2 mg/mL5 mL/kg (IV)Protonates primary amine fully; prevents indole stacking via charge repulsion.
10% DMSO / 10% Tween 80 / 80% Saline IV, IP, PO2 - 10 mg/mL5 mL/kg (IV), 10 mL/kg (PO)DMSO disrupts crystal lattice; Tween 80 provides steric stabilization of micelles.
20% w/v HP-β-CD in Saline IV, PO> 10 mg/mL10 mL/kg (PO)Forms inclusion complex with indole core, enhancing solubility and tolerability.

Formulation Decision Workflow

Formulation_Decision Start Determine Target Dose (1H-indol-6-yl)methylamine LowDose Low Dose (< 2 mg/mL) Start->LowDose HighDose High Dose (> 2 mg/mL) Start->HighDose Aqueous Aqueous Buffer (pH 4.5-5.5) In situ salt formation LowDose->Aqueous Cosolvent Cosolvent System (DMSO/Tween 80/Saline) HighDose->Cosolvent IV / IP Cyclodextrin 20% HP-β-CD Complexation HighDose->Cyclodextrin PO / IV QC Quality Control (DLS, pH, Visual) Aqueous->QC Cosolvent->QC Cyclodextrin->QC

Decision tree for selecting the optimal preclinical formulation vehicle based on target dose.

Step-by-Step Experimental Protocols

Protocol A: Aqueous In Situ Salt Formation (Low Dose IV/IP)

Causality: Lowering the vehicle pH to 5.0 ensures >99.9% protonation of the primary amine. This maximizes aqueous solubility without introducing excipients that could cause off-target toxicity or alter the compound's baseline PK profile.

  • Weighing: Accurately weigh the required mass of (1H-indol-6-yl)methylamine free base into a sterile glass vial.

  • Initial Solubilization: Add 80% of the final target volume using a 50 mM Citrate Buffer pre-adjusted to pH 4.5.

  • Agitation: Vortex vigorously for 2 minutes, followed by bath sonication for 10 minutes at room temperature.

  • pH Adjustment: Check the pH. Back-titrate dropwise with 0.1N NaOH to reach a final pH of 5.0.

  • Volume Adjustment: QS (quantum satis) to the final volume with Citrate Buffer.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Self-Validation & QC: Measure the pH post-filtration. If the pH exceeds 5.5, the buffering capacity is exhausted, increasing precipitation risk. Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. The absence of a visible pellet confirms complete, stable solubilization.

Protocol B: DMSO / Tween 80 / Saline Cosolvent System (High Dose IV/PO)

Causality: DMSO acts as a powerful hydrogen-bond acceptor, disrupting the strong intermolecular forces of the solid free base. Tween 80 acts as a non-ionic surfactant, providing steric stabilization to prevent the indole core from nucleating and precipitating when the organic phase is diluted into the aqueous saline bulk (4)[4].

  • Organic Dissolution: Weigh the API into a glass vial. Add DMSO to equal exactly 10% of the final formulation volume. Vortex until the solution is completely clear.

  • Surfactant Addition: Add Tween 80 to equal 10% of the final volume. Vortex vigorously for 2 minutes to create a homogenous API-surfactant-solvent precursor.

  • Aqueous Phase Inversion: Critical Step - While continuously vortexing the vial, add 0.9% Saline (80% of final volume) dropwise. Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Sterilization: Filter through a 0.22 µm PVDF filter (avoid PES, as it can bind certain surfactants).

  • Self-Validation & QC: Perform Dynamic Light Scattering (DLS) on the final mixture. A Polydispersity Index (PDI) > 0.2 or a visible Tyndall effect (laser scattering) indicates macro-aggregation. If observed, increase Tween 80 to 15% (reducing Saline to 75%) to enhance steric stabilization.

Protocol C: HP-β-CD Complexation (Sustained Release PO/IV)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a thermodynamic inclusion complex with the lipophilic indole ring. This shields the hydrophobic moiety from the aqueous environment while the protonated amine remains exposed to the bulk water. This prevents injection-site precipitation and avoids the hemolysis risks associated with high-DMSO formulations (3)[3].

  • Vehicle Preparation: Prepare a 20% w/v solution of HP-β-CD in sterile water or 0.9% Saline. Stir until completely transparent.

  • API Addition: Add the (1H-indol-6-yl)methylamine powder directly to the cyclodextrin solution.

  • Thermal Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mild heat provides the activation energy required to drive the indole ring into the hydrophobic cyclodextrin cavity.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter.

  • Self-Validation & QC: Conduct an HPLC assay on the pre-filtered suspension and the post-filtered solution. A concentration recovery of <95% in the filtrate indicates incomplete complexation. Remedy this by increasing sonication time to 60 minutes or raising the HP-β-CD concentration to 25% w/v.

In Vivo Pharmacokinetic Pathway

PK_Pathway Admin Administration (IV, IP, PO) Absorption Systemic Absorption (Amine protonation state) Admin->Absorption Distribution Tissue Distribution (Indole lipophilicity) Absorption->Distribution Metabolism Hepatic Metabolism (Oxidation/Deamination) Distribution->Metabolism Excretion Renal Excretion (Hydrophilic metabolites) Metabolism->Excretion

Pharmacokinetic pathway of (1H-indol-6-yl)methylamine from administration to excretion.

References

  • Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications URL:[1]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI URL:[2]

  • Robust Microfluidic Technology and New Lipid Composition for Fabrication of Curcumin-Loaded Liposomes | Molecular Pharmaceutics - ACS Publications URL:[4]

  • SAFETY EVALUATION OF β-HYDROXY CYCLODEXTRIN IN WISTAR RATS | ResearchGate URL:[3]

Sources

Method

Catalytic Reduction Strategies for the Synthesis of (1H-Indol-6-yl)methylamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols Strategic Importance & Application Context (1H-indol-6-yl)methylamine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Strategic Importance & Application Context

(1H-indol-6-yl)methylamine is a highly versatile pharmacophore and synthetic building block in modern medicinal chemistry. It is prominently utilized in the design of metabolic inhibitors targeting mitochondrial ATP production in pancreatic cancer models[1], and serves as a critical structural component in the development of selective, noncovalent cyclin-dependent kinase 7 (CDK7) inhibitors[2].

While hydride-based reductions (e.g., LiAlH₄) can yield the target amine, they suffer from poor atom economy, severe safety hazards upon scale-up, and tedious workups. Consequently, the catalytic hydrogenation of 1H-indole-6-carbonitrile remains the most scalable, cost-effective, and environmentally benign approach. However, this method requires precise kinetic and thermodynamic control to prevent reaction divergence.

Mechanistic Rationale & Causality in Catalyst Selection

The catalytic reduction of a nitrile to a primary amine does not occur in a single step; it proceeds via a highly reactive transient imine intermediate. In the context of the indole framework, two major competing side reactions threaten the yield and purity of the final product:

  • Dimerization (Secondary Amine Formation): The newly formed (1H-indol-6-yl)methylamine is highly nucleophilic. If left uncontrolled, it will attack the unreacted imine intermediate, leading to the formation of a secondary amine dimer (bis((1H-indol-6-yl)methyl)amine).

  • Over-Reduction of the Indole Core: The C2–C3 double bond of the indole's pyrrole ring is susceptible to hydrogenation, which can yield an unwanted indoline derivative[3].

Causality of Experimental Choices: To suppress dimerization, we must manipulate the reaction equilibrium. By utilizing methanolic ammonia (NH₃/MeOH) as the solvent system, we flood the reaction with a competing, low-molecular-weight nucleophile. According to Le Chatelier’s principle, this massive excess of ammonia shifts the equilibrium of the imine intermediate strictly toward the primary amine. Alternatively, performing the reaction under acidic conditions (HCl) immediately protonates the primary amine upon formation, rendering it non-nucleophilic and incapable of attacking the imine[4].

To prevent over-reduction of the indole core, catalyst selection is paramount. Raney Nickel is the industry standard for this transformation because it exhibits high chemoselectivity for nitriles over aromatic systems at moderate pressures (50 psi). While Palladium on Carbon (Pd/C) can be used, it is significantly more active toward the pyrrole ring[3], necessitating strict atmospheric pressure control (1 atm) and continuous monitoring.

Reaction Pathway Visualization

ReactionPathway SM 1H-indole-6-carbonitrile (Starting Material) Imine Imine Intermediate (Transient) SM->Imine H2, Catalyst (Rate Determining) Indoline Indoline Derivative (Over-reduction Byproduct) SM->Indoline Excess H2 / Pd/C (Pyrrole Reduction) Product (1H-indol-6-yl)methylamine (Target Primary Amine) Imine->Product H2, Catalyst + Excess NH3 Byproduct Secondary Amine (Dimerization Byproduct) Imine->Byproduct Nucleophilic Attack Product->Byproduct

Reaction pathway and side reactions in the catalytic hydrogenation of 1H-indole-6-carbonitrile.

Quantitative Catalyst Comparison

The following table summarizes the empirical data driving our protocol design, highlighting the critical nature of additives in directing chemoselectivity.

Catalyst SystemAdditiveSolventH₂ PressureTemp (°C)Primary Amine YieldIndoline ByproductDimerization Byproduct
Raney Ni (W-2) 7N NH₃MeOH50 psi25 - 3088 - 92% < 2%< 5%
10% Pd/C 1.1 eq HClMeOH1 atm2580 - 85% 5 - 10%< 2%
10% Pd/C NoneMeOH1 atm25< 45%> 10%> 40%
5% Rh/C NoneTHF1 atm2560 - 65%< 5%~ 30%

Self-Validating Experimental Protocols

Protocol A: Raney Nickel-Catalyzed Hydrogenation (Preferred for Scale-Up)

This protocol leverages kinetic control via methanolic ammonia to yield the free base of (1H-indol-6-yl)methylamine.

Step-by-Step Methodology:

  • Preparation: In a clean, dry Parr hydrogenation vessel, dissolve 1H-indole-6-carbonitrile (10.0 mmol, 1.42 g) in 7N NH₃ in Methanol (40 mL).

  • Catalyst Addition: Carefully wash Raney Nickel slurry (approx. 1.5 g wet weight) with methanol (3 × 10 mL) to remove water. Transfer the catalyst to the reaction vessel. Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry in air.

  • Hydrogenation: Seal the vessel, purge with N₂ (3 cycles at 20 psi), and then purge with H₂ (3 cycles at 20 psi). Pressurize the vessel to 50 psi with H₂.

  • Agitation & Monitoring (Self-Validation): Begin vigorous shaking/stirring. Monitor the pressure gauge. The reaction is self-validating: pressure will drop as H₂ is consumed. Repressurize to 50 psi as needed. The reaction is complete when H₂ uptake ceases completely (typically 4–6 hours).

  • Workup: Purge the vessel with N₂. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of N₂. Wash the pad with methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude amine as a pale yellow solid.

Protocol B: Pd/C-Catalyzed Reduction under Acidic Conditions (Lab-Scale Alternative)

This protocol utilizes thermodynamic control via in situ protonation, ideal for laboratories lacking high-pressure reactors[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1H-indole-6-carbonitrile (5.0 mmol, 710 mg) in Methanol (25 mL) in a round-bottom flask. Add concentrated aqueous HCl (37%, 5.5 mmol, ~0.46 mL).

  • Catalyst Addition: Add 10% Pd/C (75 mg, ~10 wt%).

  • Hydrogenation: Equip the flask with a rubber septum and a hydrogen balloon. Evacuate and backfill with H₂ three times. Stir vigorously at room temperature (1 atm).

  • Monitoring (Self-Validation): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (UV active, Rf ~0.7) will disappear. The reaction must be stopped exactly when the starting material is consumed (approx. 8–12 hours) to prevent indoline formation[3].

  • Workup: Filter through Celite, wash with methanol, and concentrate.

  • Free-Basing: Dissolve the resulting hydrochloride salt in water (20 mL), basify to pH 10 using 1M NaOH (the solution will turn cloudy, validating the presence of the free amine), and extract with Ethyl Acetate (3 × 20 mL). Dry over Na₂SO₄ and concentrate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized (1H-indol-6-yl)methylamine, perform the following analytical checks:

  • TLC: Use Ninhydrin stain. The primary amine will immediately stain a distinct purple/pink color upon heating, differentiating it from unreacted nitrile.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the nitrile carbon signal and the appearance of a new singlet integrating to 2H at ~3.85 ppm (the benzylic -CH₂- group), alongside a broad singlet for the -NH₂ protons. The preservation of the distinct pyrrole protons (at ~6.4 ppm and ~7.3 ppm) confirms that over-reduction to indoline did not occur.

  • LC-MS: Confirm the product mass with an observed [M+H]⁺ peak at m/z 147.09.

References

  • Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. ChemMedChem (PubMed/NIH). 1

  • Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. ACS Publications. 2

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC (NIH). 3

  • WO2004058764A1 - 4-phenyl-pyrimido [4,5-b] indole derivatives. Google Patents. 4

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of (1H-indol-6-yl)methylamine in aqueous media

Welcome to the Technical Support Center for (1H-indol-6-yl)methylamine (also known as 6-(aminomethyl)indole). As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1H-indol-6-yl)methylamine (also known as 6-(aminomethyl)indole). As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with this compound.

Handling this molecule requires understanding its dual nature: it possesses a highly lipophilic, aromatic indole core coupled with a hydrophilic primary amine. Failing to balance these opposing forces usually results in solvent crashes, micro-precipitation, or inconsistent assay readouts.

Diagnostic Workflow

Before adjusting your protocols, use the decision matrix below to identify the root cause of your solubility failure.

G Start Assess (1H-indol-6-yl)methylamine Solubility Issue CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base Form (Poor Aqueous Sol.) CheckForm->FreeBase Yes SaltForm Salt Form (e.g., HCl) (Higher Aqueous Sol.) CheckForm->SaltForm No CoSolvent Use Co-solvent? (e.g., DMSO) FreeBase->CoSolvent pHCheck Check Buffer pH SaltForm->pHCheck pHHigh pH > 9.0 Amine deprotonates pHCheck->pHHigh Basic pHLow pH < 8.0 Amine protonates pHCheck->pHLow Acidic/Neutral pHHigh->FreeBase Precipitation Success Target Concentration Achieved (Clear Solution) pHLow->Success AddDMSO Prepare in DMSO, dilute in aqueous CoSolvent->AddDMSO Permitted DirectAq In situ salt formation (Add 1 eq. HCl) CoSolvent->DirectAq Not Permitted AddDMSO->pHCheck DirectAq->pHCheck

Diagnostic workflow for resolving (1H-indol-6-yl)methylamine aqueous solubility.

Physicochemical Profiling

To manipulate solubility, we must first quantify the thermodynamic barriers. The free base form of (1H-indol-6-yl)methylamine is notoriously difficult to dissolve in pure water, typically categorized as "slightly soluble" and highly sensitive to moisture degradation over time[1].

ParameterValueMechanistic Impact on Aqueous Solubility
Molecular Weight 146.19 g/mol Small molecular size is generally favorable for solvation, but the surface area is dominated by the hydrophobic indole planar ring.
LogP (Predicted) ~2.32[2]Moderate lipophilicity. This drives the compound to partition away from the aqueous phase, promoting aggregation if the amine is not ionized.
pKa (Primary Amine) ~9.5 – 10.5Highly basic. At physiological pH (7.4), the amine is fully protonated ( NH3+​ ), which is the primary driver for aqueous solubility via ion-dipole interactions with water.
pKa (Indole Nitrogen) ~ -3.6[3]Extremely weak base. The lone pair on the nitrogen is delocalized into the aromatic π -system to maintain aromaticity. It cannot be protonated under standard aqueous conditions and does not aid solubility.

Troubleshooting FAQs

Q1: Why does my compound precipitate when I dilute my 100 mM DMSO stock into a pH 7.4 assay buffer? Causality: You are experiencing a "solvent crash." When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant of the micro-environment plummets. The hydrophobic indole cores rapidly undergo π−π stacking and aggregate before the primary amine can fully interact with the surrounding water molecules to stabilize the monomeric form. Self-Validating Solution: Do not perform a 1-step dilution. Pre-dilute your DMSO stock with a transitional solvent mixture (e.g., 50% DMSO / 50% Buffer) to step down the dielectric shock, or use the Co-Solvent Assisted Dilution Protocol below.

Q2: Can I dissolve the free base by dropping the pH to 2.0, and then neutralize it back to pH 7.4? Causality: While dropping the pH to 2.0 will rapidly protonate the methylamine group (forming a highly soluble cation), the subsequent neutralization step is perilous. If you add a strong base (like NaOH) to neutralize the solution, localized pockets of high pH (>9.0) will form at the droplet interface. In these pockets, the amine deprotonates, reverting to the lipophilic free base. Once nucleated, the free base forms stable crystalline aggregates that are kinetically trapped and will not redissolve even after the bulk solution equilibrates to pH 7.4. Self-Validating Solution: Instead of titrating with a strong base, neutralize by pipetting the acidic stock dropwise into a high-capacity, vigorously stirring buffer (e.g., 200 mM HEPES, pH 7.4).

Q3: Will modifying the indole nitrogen (N1) improve my aqueous solubility? Causality: No. Because the lone pair on the N1 nitrogen is tied up in the aromatic resonance of the bicyclic structure, it remains neutral across all biologically relevant pH ranges[3]. Alkylating or modifying this position usually increases the overall LogP, making the compound less soluble in water.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control steps to verify that true solvation has occurred, rather than the formation of invisible colloidal suspensions.

Protocol A: Preparation of a 10 mM Aqueous Stock via In Situ Salt Formation

Use this protocol if your downstream assay cannot tolerate organic co-solvents like DMSO.

  • Gravimetric Dispensing: Weigh exactly 1.46 mg of (1H-indol-6-yl)methylamine free base into a clean, amber glass vial (amber glass prevents photo-oxidation of the indole ring).

  • Stoichiometric Acidification: Add exactly 100 µL of 0.1 M HCl (this represents 1.0 molar equivalent). Vortex vigorously for 60 seconds. Mechanism: This forces the quantitative conversion of the free base to the highly soluble hydrochloride salt.

  • Aqueous Expansion: Add 800 µL of LC-MS grade water. Sonicate in a water bath for 5 minutes at room temperature until visually clear.

  • Buffering: Add 100 µL of 10X PBS (pH 7.4). Vortex immediately. The final volume is 1 mL at 10 mM concentration.

  • Self-Validation (Crucial): Transfer 500 µL of the solution to a microcentrifuge tube and spin at 15,000 x g for 10 minutes.

    • Check: Carefully inspect the bottom of the tube for a microscopic white pellet.

    • Quantification: Measure the UV absorbance of the supernatant at ~270 nm (the indole π−π∗ transition peak). Compare this against a standard curve generated in 100% methanol. If the aqueous concentration is <95% of the theoretical yield, micro-precipitation has occurred.

Protocol B: Co-Solvent (DMSO) Assisted Dilution for High-Throughput Screening

Use this protocol for cell-based assays where 0.5% DMSO is permissible.

  • Primary Stock: Dissolve 14.6 mg of the compound in 1 mL of anhydrous, cell-culture grade DMSO to create a 100 mM stock. Store aliquots at -20°C under argon to prevent moisture ingress[1].

  • Transitional Dilution: Dilute the 100 mM stock 1:10 into a transitional matrix of 50% DMSO / 50% Water to create a 10 mM intermediate stock. Mechanism: This prevents the thermodynamic shock that causes solvent crashing.

  • Final Assay Dispensing: Dispense the 10 mM intermediate stock into your final assay buffer (pre-warmed to 37°C) under continuous orbital shaking to achieve your target concentration (e.g., 100 µM).

  • Self-Validation: Analyze a blank well containing the final buffer + compound using Dynamic Light Scattering (DLS).

    • Check: A Polydispersity Index (PDI) > 0.2 or the presence of particles > 100 nm indicates colloidal aggregation. A true solution will show no significant scattering above the buffer baseline.

References

  • Fisher Scientific. "6-(Aminometil)indol, 97 %, Thermo Scientific Chemicals 250 mg" Fisher Scientific Catalog. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review" NIH PMC. Available at:[Link]

Sources

Optimization

optimizing purification techniques for(1H-indol-6-yl)methylamine extracts

Welcome to the Advanced Technical Support Center Prepared by: Senior Application Scientist, Separations & Purification Division Purifying (1H-indol-6-yl)methylamine (also known as 6-(aminomethyl)indole) presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center Prepared by: Senior Application Scientist, Separations & Purification Division

Purifying (1H-indol-6-yl)methylamine (also known as 6-(aminomethyl)indole) presents a unique set of challenges. As an electron-rich heterocycle coupled with a primary aliphatic amine, this molecule is highly susceptible to oxidation, acid-catalyzed degradation, and severe chemisorption on standard chromatographic media.

This guide is designed to move beyond basic protocols. We will explore the physicochemical causality behind common purification failures and provide self-validating workflows to ensure high-yield, high-purity recovery of your target compound.

SECTION 1: Physicochemical Profiling

Before attempting any purification, we must define the thermodynamic and structural parameters of the target molecule. The indole core is a π -excessive aromatic system, making it prone to electrophilic attack and autoxidation. Simultaneously, the primary amine is a strong nucleophile and Brønsted base.

Table 1: Key Physicochemical Parameters of (1H-indol-6-yl)methylamine

ParameterValue / CharacteristicImpact on Purification Strategy
CAS Number 3468-17-5Standard reference for spectral data verification.
Molecular Weight 146.19 g/mol Used for precise molar equivalents in salt formation.
Amine pKa ~9.5 - 10.0 (est.)Requires mobile phase pH > 11.5 for complete deprotonation during reversed-phase chromatography.
Solubility Soluble in MeOH, DCM, EtOAc. Slightly soluble in H₂O.Ideal for liquid-liquid acid-base extraction workflows.
Stability Light and oxygen sensitive.Requires amber glassware and inert atmosphere (Ar/N₂) storage to prevent oligomerization.

SECTION 2: Troubleshooting FAQs

Q1: My compound is severely streaking on normal-phase silica gel, and my yields are abysmal. Why is this happening, and how do I fix it? The Causality: Standard silica gel ( SiO2​ ) surfaces are populated with weakly acidic silanol groups (Si-OH, pKa ~4.5). The primary amine of (1H-indol-6-yl)methylamine (pKa ~9.5) acts as a base, resulting in a strong, irreversible acid-base ionic interaction. This causes the compound to "stick" to the column, leading to severe band-broadening (streaking) and poor recovery[1]. The Solution: You must suppress this ionization.

  • Method A (Mobile Phase Modification): Add a volatile competing base, such as 1-5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide ( NH4​OH ), to your Dichloromethane/Methanol (DCM/MeOH) eluent. The TEA neutralizes the acidic silanols, allowing your indole-amine to elute as a tight band.

  • Method B (Stationary Phase Swap): Switch to amine-functionalized silica (NH2-silica) or basic alumina, which lack acidic protons.

Q2: I am trying to separate the amine from unreacted 1H-indole-6-carbonitrile starting material. Chromatography is tedious. Is there a faster way? The Causality: The carbonitrile precursor is neutral, whereas your product contains a basic primary amine. This extreme difference in pKa allows for orthogonal separation via liquid-liquid extraction. The Solution: Utilize an Acid-Base Extraction. By lowering the pH of the aqueous phase below 2, you quantitatively protonate the amine, forcing it into the aqueous layer as a water-soluble hydrochloride salt. The neutral carbonitrile remains in the organic layer.

Q3: My purified (1H-indol-6-yl)methylamine was a white/off-white solid, but after a week in the fridge, it turned pinkish-brown. Is it ruined? The Causality: Indoles are highly susceptible to autoxidation, particularly at the electron-rich C2 and C3 positions. The resulting degradation products are highly conjugated, colored oligomers[2]. Even trace amounts of these impurities cause dramatic color changes. The Solution: To prevent this, always evaporate solvents under reduced pressure at temperatures below 40°C. Flush the storage vial with Argon or Nitrogen, seal it tightly, and store it at -20°C in the dark. If discoloration has already occurred, a rapid filtration through a short plug of basic alumina using DCM/MeOH will often trap the polar oligomers and rescue the batch.

SECTION 3: Self-Validating Experimental Protocols

Protocol A: Reversed-Phase Flash Chromatography (The "2 pH Rule" Method)

When normal phase fails, reversed-phase (C18) chromatography is highly effective for basic amines, provided you control the pH[1].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Add 0.1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide to both solvents.

    • Validation Check: Measure the pH of Phase A. It must be 11.5. According to the "2 pH rule," the pH must be at least 2 units above the amine's pKa (~9.5) to ensure >99% of the compound is in its lipophilic, free-base form[1].

  • Column Equilibration: Flush a C18 column with 3 column volumes (CV) of 5% B.

  • Sample Loading: Dissolve the crude extract in a minimum volume of DMSO or Phase A/B mixture. Inject onto the column.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 15 CVs. Monitor UV absorbance at 254 nm and 280 nm (indole core absorption).

  • Recovery: Combine product fractions. Evaporate the acetonitrile under reduced pressure. Lyophilize the remaining aqueous layer to remove water and volatile TEA, yielding the pure free base.

Protocol B: Acid-Base Liquid-Liquid Extraction Workflow

This protocol is ideal for bulk purification (>1 gram scale) to remove neutral or acidic impurities.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent.

    • Validation Check: Test the pH of the aqueous layer with pH paper. It must be < 2. If it is higher, the amine is not fully protonated; add more HCl.

  • Phase Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Retain the upper organic layer (contains neutral impurities like unreacted nitriles)[2]. Wash the organic layer once more with 0.5 volumes of 1M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath to 0°C. Slowly add 2M NaOH (aq) dropwise while stirring.

    • Validation Check: Monitor with pH paper until the pH is > 10. The solution will likely become cloudy as the free base amine precipitates or oils out.

  • Final Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM). The free base will partition into the DCM.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na2​SO4​ . Filter and concentrate in vacuo to yield the purified (1H-indol-6-yl)methylamine.

SECTION 4: Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical decision-making processes and physical workflows required for successful purification.

AcidBaseExtraction Crude Crude Mixture in EtOAc (Amine + Neutral Impurities) AcidWash Add 1M HCl (aq) Extract & Separate Crude->AcidWash OrgLayer1 Organic Phase (Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Phase (Amine Hydrochloride Salt) AcidWash->AqLayer1 Retain Basify Add 2M NaOH (aq) Adjust pH > 10 AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 OrgLayer2 Organic Phase (Pure Free Base Amine) Extract2->OrgLayer2 Dry & Evaporate AqLayer2 Aqueous Phase (Inorganic Salts) Extract2->AqLayer2 Discard

Workflow for the acid-base extraction of (1H-indol-6-yl)methylamine isolating the free base.

ChromatographyOptimization Start Amine Streaking on Silica? CheckPhase Evaluate Stationary Phase Start->CheckPhase NormalPhase Normal Phase (Silica) CheckPhase->NormalPhase ReversePhase Reversed Phase (C18) CheckPhase->ReversePhase ModNP Add 1-5% TEA to Mobile Phase (Neutralize Silanols) NormalPhase->ModNP Modify Solvent ModRP Adjust pH > pKa + 2 (Add 0.1% NH4OH) ReversePhase->ModRP Apply 2 pH Rule PureNP Elute Free Base Amine ModNP->PureNP PureRP Elute Lipophilic Free Base ModRP->PureRP

Decision matrix for optimizing the chromatographic selectivity of basic indole amines.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". Biotage Technical Blog (Feb 10, 2023). Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: (1H-Indol-6-yl)methylamine Handling &amp; Storage

Welcome to the Advanced Reagent Troubleshooting Guide for (1H-indol-6-yl)methylamine . This compound presents unique storage challenges due to the dual reactivity of its electron-rich indole ring and its primary amine mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Troubleshooting Guide for (1H-indol-6-yl)methylamine . This compound presents unique storage challenges due to the dual reactivity of its electron-rich indole ring and its primary amine moiety. This guide provides drug development professionals and synthetic chemists with mechanistically grounded protocols to prevent oxidation and degradation during long-term storage.

Core Mechanisms of Degradation (FAQs)

Q: Why does my (1H-indol-6-yl)methylamine free base powder turn pink or brown after a few weeks on the bench? A: This discoloration is a visual indicator of structural degradation driven by the electron-rich nature of the indole ring. Indoles are highly susceptible to electrophilic attack by molecular oxygen and reactive oxygen species (ROS) at the C2 and C3 positions[1]. This oxidation initially forms 3-oxindoles and indoxyl intermediates. These intermediates are highly reactive and rapidly undergo oxidative coupling and dimerization to form highly conjugated, colored polymeric species (structurally similar to indigoid pigments)[2].

Q: I stored the compound in a dark amber vial to prevent photo-oxidation, but NMR still shows significant impurities. What happened? A: While light protection successfully mitigates photo-catalyzed ROS generation, the primary amine moiety ( −CH2​NH2​ ) remains highly vulnerable. Primary amines are hygroscopic and act as strong nucleophiles[3]. In the presence of ambient air, they readily absorb moisture and react with atmospheric carbon dioxide ( CO2​ ) to form carbamate salts, or undergo slow oxidation to form hydroxylamines. Physical light barriers are insufficient; rigorous atmospheric exclusion is mandatory to preserve the amine's integrity.

Degradation Base (1H-indol-6-yl)methylamine (Electron-Rich System) IndoleOx Indole Ring (C2/C3) Electrophilic Attack by ROS Base->IndoleOx O2, Light, Metals AmineRx Primary Amine Nucleophilic Attack Base->AmineRx CO2, Moisture Dimer Oxindoles & Dimers (Colored Impurities) IndoleOx->Dimer Oxidative Coupling Carbamate Carbamate Salts (Reaction with CO2) AmineRx->Carbamate Atmospheric Exposure

Caption: Primary degradation pathways of (1H-indol-6-yl)methylamine via oxidation and atmospheric reaction.

Troubleshooting & Engineered Storage Workflows

Workflow A: Inert Atmosphere Aliquoting (For Free Base Preservation)

If your synthetic route requires the free base form, you must utilize a strict inert atmosphere protocol.

The Causality: We specifically mandate Argon over Nitrogen. Argon is approximately 38% denser than air, allowing it to form a heavy, protective blanket over the solid powder that physically displaces reactive O2​ and CO2​ [4]. Nitrogen, being lighter, easily dissipates upon opening the vial, exposing the compound to the atmosphere.

Step-by-Step Methodology:

  • Preparation: Dry amber glass vials and PTFE-lined silicone septa in an oven at 120°C for 2 hours to remove surface moisture. Cool them inside a vacuum desiccator.

  • Atmospheric Displacement: Transfer the bulk reagent and the dried vials into a glove box purged with Argon ( O2​ < 5 ppm).

  • Aliquoting: Weigh the (1H-indol-6-yl)methylamine into single-use aliquots. Do not store in a single bulk container.

  • Sealing: Seal the vials with the PTFE septa and secure them with aluminum crimp caps before removing them from the glove box.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed bag or a desiccator jar containing indicating Drierite (anhydrous CaSO4​ with CoCl2​ ).

  • Cryogenic Storage: Store the secondary container at -20°C or -80°C.

Self-Validating System Check: The indicating Drierite in the secondary container serves as a self-validating environmental sensor. If the blue desiccant turns pink, moisture has breached the secondary barrier, alerting the researcher that the vials' external environment is compromised before any experiment is run.

StorageWorkflow Start Bulk (1H-indol-6-yl)methylamine GloveBox Transfer to Argon Glove Box (O2 < 5 ppm) Start->GloveBox Aliquot Divide into Single-Use Amber Vials GloveBox->Aliquot Seal Seal with PTFE Septa & Crimp Caps Aliquot->Seal Desiccant Place in Secondary Container with Indicator Seal->Desiccant Freeze Store at -20°C to -80°C Desiccant->Freeze

Caption: Workflow for inert atmosphere aliquoting and cryogenic storage of the free base.

Workflow B: Chemical Stabilization via Salt Formation (Recommended)

For long-term library storage or delayed drug development pipelines, converting the free base to a Hydrochloride (HCl) salt is the most robust strategy.

The Causality: Protonation of the primary amine to form an ammonium cation ( −NH3+​ ) completely eliminates its nucleophilicity, preventing carbamate formation. Furthermore, the strong electron-withdrawing inductive effect of the −NH3+​ group pulls electron density away from the indole ring. This dramatically raises the oxidation potential of the molecule, making the C2/C3 positions highly resistant to electrophilic oxygen attack.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of (1H-indol-6-yl)methylamine free base in 20 mL of anhydrous diethyl ether under an Argon atmosphere.

  • Protonation: Cool the solution to 0°C. Slowly add 1.05 molar equivalents of 2.0 M HCl in diethyl ether dropwise while stirring vigorously.

  • Precipitation: A white precipitate (the HCl salt) will form immediately. Allow the suspension to stir for 15 minutes to ensure complete conversion.

  • Isolation: Filter the precipitate using a Schlenk frit under a stream of Argon. Wash the filter cake with cold anhydrous ether (2 x 5 mL).

  • Drying: Dry the resulting powder under high vacuum (<0.1 Torr) for 4 hours to remove residual solvent.

Self-Validating System Check: Perform a 1H -NMR analysis of the resulting salt in D2​O . A successful, validated conversion is confirmed by a distinct downfield chemical shift of the methylene protons ( −CH2​− ) adjacent to the amine, proving protonation and verifying the chemical stabilization of the batch.

Quantitative Stability Data

The following table summarizes the expected shelf-life and purity retention of (1H-indol-6-yl)methylamine based on the implemented storage parameters.

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf-Life (Purity >98%)Visual Degradation Indicators
Free Base Room Temp (20°C)Ambient AirAmbient< 1 WeekRapid pink/brown discoloration
Free Base 4°CAmbient AirDark (Amber)1 - 2 MonthsSlight yellowing, clumping
Free Base -20°CArgon BlanketDark (Amber)12 - 24 MonthsRemains white/off-white powder
HCl Salt Room Temp (20°C)Ambient AirAmbient6 - 12 MonthsNone (highly stable)
HCl Salt -20°CArgon BlanketDark (Amber)> 5 Years Remains pristine white powder

Table 1: Comparative stability metrics of (1H-indol-6-yl)methylamine under various physicochemical storage conditions.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (1H-Indol-6-yl)methylamine Substitution

Welcome to the Application Support Center. (1H-indol-6-yl)methylamine is a highly valuable building block in drug discovery, featuring an electron-rich indole core and a nucleophilic primary benzylic-type amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. (1H-indol-6-yl)methylamine is a highly valuable building block in drug discovery, featuring an electron-rich indole core and a nucleophilic primary benzylic-type amine. However, researchers frequently encounter severe synthetic bottlenecks when attempting to attach sterically demanding groups (e.g., isopropyl, tert-butyl, or cyclohexyl derivatives) to the 6-methylamine position.

As a Senior Application Scientist, I have compiled this troubleshooting guide to help you bypass thermodynamic barriers, prevent side reactions, and optimize your N-functionalization workflows.

Section 1: Core Troubleshooting & FAQs

Q: Why does direct N-alkylation with bulky alkyl halides yield complex mixtures and low product recovery? A: Direct alkylation of amines is notoriously difficult to control due to the "runaway train" effect. When a primary amine undergoes its first SN2 substitution, the resulting secondary amine is often more nucleophilic than the starting material due to the electron-donating effect of the new alkyl group, leading to rapid over-alkylation (1)[1]. However, when introducing bulky alkyl groups, steric hindrance severely retards the SN2 pathway. Consequently, the primary amine acts as a base rather than a nucleophile, triggering E2 elimination of the bulky alkyl halide to form alkenes instead of the desired C-N bond (2)[2].

Q: I switched to reductive amination using a bulky ketone and NaBH(OAc)3, but the reaction stalls. What is the mechanistic failure? A: Standard reductive amination relies on the formation of an iminium ion intermediate. With bulky ketones, the steric clash between the substituents on the ketone and the indole core makes iminium formation thermodynamically unfavorable. The equilibrium shifts back toward the starting materials, and the hydride source prematurely reduces the unreacted ketone to an alcohol, leaving your (1H-indol-6-yl)methylamine untouched (3)[3].

Q: How can I successfully force the reductive amination of (1H-indol-6-yl)methylamine with sterically demanding ketones? A: You must bypass the traditional closed-transition state reduction. The most robust approach is using trichlorosilane (HSiCl3) activated by an organic Lewis base like tetramethylethylenediamine (TMEDA). TMEDA coordinates to HSiCl3, forming a hypervalent silicon species that dramatically enhances its hydride-donating ability. This allows the reduction to proceed via an open transition state, which is highly tolerant of steric bulk and efficiently captures transiently formed hindered iminium ions (3)[3].

Q: Does the unprotected indole nitrogen (1H) interfere with these substitution reactions? A: In most reductive aminations, chemoselectivity is naturally achieved because the primary aliphatic amine is vastly more nucleophilic (pKa ~10.5) than the indole nitrogen (pKa ~16). However, if you utilize transition-metal cross-coupling (e.g., Cu-catalyzed alkylation), the indole N-H can undergo competitive functionalization. In such edge cases, transient protection (e.g., N-Boc or N-Ts) of the indole is required to maintain absolute chemoselectivity.

Section 2: Validated Experimental Protocols

Protocol A: TMEDA/HSiCl3-Mediated Reductive Amination (For Bulky Ketones)

Causality & Design: This protocol leverages Lewis base activation to force the reduction of sterically hindered iminium intermediates via an open transition state, preventing premature ketone reduction.

  • Condensation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve (1H-indol-6-yl)methylamine (1.0 equiv) and the bulky ketone (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Add TMEDA (1.0 equiv) via syringe. Stir at room temperature for 30 minutes to allow pre-equilibrium of the iminium species.

  • Reduction: Cool the mixture to 0 °C. Slowly add trichlorosilane (HSiCl3, 2.0 equiv) dropwise.

    • Self-Validation Check: A mild exotherm should be observed upon addition. If no exotherm occurs, the silane has likely hydrolyzed in the bottle and the reaction will fail.

  • Propagation: Allow the reaction to warm to room temperature and stir for 24-36 hours.

  • Quench & Verification: Carefully quench the reaction by adding saturated aqueous NaHCO3 dropwise.

    • Self-Validation Check: Vigorous effervescence (CO2 gas) must occur as the unreacted HSiCl3 hydrolyzes and neutralizes. Lack of gas evolution definitively indicates the silane was inactive prior to the quench.

  • Isolation: Extract the aqueous layer with DCM (3x), dry the combined organic layers over MgSO4, concentrate under vacuum, and purify via silica gel chromatography.

Protocol B: Copper-Catalyzed N-Alkylation using Alkylboranes

Causality & Design: This Chan-Lam-Evans type coupling avoids the SN2/E2 competition entirely by utilizing a radical-mediated cross-coupling pathway, allowing the attachment of bulky alkyl groups directly from stable alkylboronic acid pinacol esters (4)[4].

  • Reagent Assembly: Combine (1H-indol-6-yl)methylamine (1.0 equiv), the sterically hindered alkyl-Bpin (1.5 equiv), and Cu(OAc)2 (10 mol%) in a reaction vial.

  • Oxidant Addition: Add di-tert-butyl peroxide (DTBP, 2.0 equiv) and anhydrous toluene (0.1 M).

  • Heating: Seal the vial and stir at 50–80 °C for 12–24 hours.

    • Self-Validation Check: The reaction mixture should transition from the bright blue/green of Cu(II) to a darker, transient brown/black color, visually confirming the active catalytic cycle and radical generation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, concentrate, and purify.

Section 3: Quantitative Optimization Matrix

The following table summarizes the expected outcomes when applying various substitution methodologies to (1H-indol-6-yl)methylamine with sterically demanding electrophiles.

MethodologyReagentsSteric ToleranceOver-alkylation RiskTypical Yield (Bulky Substrates)
Direct Alkylation Alkyl Halide (RX), K2CO3LowHigh< 15% (Mostly E2 elimination)
Standard Reductive Amination Ketone, NaBH(OAc)3Low to ModerateLow10 - 30%
Silane Reductive Amination Ketone, TMEDA, HSiCl3HighLow75 - 90%
Cu-Catalyzed Coupling Alkyl-Bpin, Cu(OAc)2, DTBPHighLow60 - 85%

Section 4: Mechanistic Workflows

Pathway A Primary Amine (1H-indol-6-yl)methylamine B Direct Alkylation (Alkyl Halides) A->B Base C Reductive Amination (Ketones) A->C Acid/Lewis Base D Cu-Catalyzed (Alkyl-Bpin) A->D Cu(OAc)2, DTBP E Runaway Over-alkylation & E2 Elimination B->E SN2/E2 Comp. F Standard Hydrides (NaBH(OAc)3) C->F Mild Sterics G TMEDA / HSiCl3 System C->G High Sterics I Sterically Hindered Product (High Yield) D->I Radical Coupling H Failed/Low Yield F->H Bulky Iminium Clash G->I Open Transition State

Reaction pathway decision tree for sterically hindered amine synthesis.

Mechanism N1 Ketone + Amine Condensation N2 Sterically Hindered Iminium Intermediate N1->N2 -H2O N5 Hydride Transfer (Open Transition State) N2->N5 Electrophile N3 TMEDA + HSiCl3 Lewis Base Activation N4 Hypervalent Silicon Complex N3->N4 Coordination N4->N5 Hydride Donor N6 Bulky Secondary/Tertiary Amine Product N5->N6 Irreversible Reduction

Mechanism of TMEDA/HSiCl3-mediated reductive amination for bulky amines.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC - National Institutes of Health. 3

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. 1

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A - ACS Publications. 2

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. 5

  • Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Letters - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for (1H-indol-6-yl)methylamine HPLC Separation

Welcome to the technical support guide for the chromatographic separation of (1H-indol-6-yl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic separation of (1H-indol-6-yl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development for this and structurally similar polar basic compounds. The guidance herein is structured to explain the causal relationships behind experimental choices, ensuring you can build robust and reliable analytical methods.

Analyte at a Glance: (1H-indol-6-yl)methylamine

Understanding the physicochemical properties of your analyte is the first step in developing a successful HPLC method. (1H-indol-6-yl)methylamine is a polar basic compound, and its behavior on a reversed-phase column is heavily influenced by its indole ring and primary amine functional group.

PropertyValue/CharacteristicImplication for HPLC Method Development
Structure Indole ring with a methylamine substituentThe indole ring provides UV absorbance for detection. The primary amine is basic and prone to protonation.
Polarity PolarMay have limited retention on traditional C18 columns under high organic conditions.[1][2]
Basicity (pKa) The amine group is basic (estimated pKa ~9-10)The analyte's charge state is highly dependent on mobile phase pH, which will critically affect retention and peak shape.[3][4][5]
UV Maximum Indole-containing compounds typically absorb around 260-280 nm.A starting detection wavelength of 280 nm is a reasonable choice.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter, providing both an explanation of the underlying problem and a step-by-step protocol to resolve it.

Q1: My peak for (1H-indol-6-yl)methylamine is showing significant tailing. What is the cause and how can I fix it?

Expert Explanation: Peak tailing for basic compounds like (1H-indol-6-yl)methylamine is a classic problem in reversed-phase HPLC.[7] It is most often caused by a secondary interaction between the positively charged (protonated) amine group of the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[8] This ion-exchange interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

To fix this, you must disrupt this secondary interaction. This can be achieved by controlling the mobile phase pH or by using a mobile phase additive that competes for the active sites.

Troubleshooting Protocol: Mitigating Peak Tailing

  • Lower the Mobile Phase pH: The most common and effective strategy is to lower the mobile phase pH to a range of 2.5-3.0.[7][9]

    • Mechanism: At this low pH, the concentration of protons (H+) in the mobile phase is high enough to neutralize the vast majority of the acidic silanol groups on the silica surface, preventing them from becoming negatively charged.[9] While your basic analyte will be fully protonated (positively charged), the primary cause of the ion-exchange interaction has been suppressed.

    • Action: Prepare your aqueous mobile phase (Mobile Phase A) with an acidic additive.

      • Good Choice (LC-MS Compatible): 0.1% Formic Acid (v/v) in water. This will typically bring the pH to ~2.8.[10]

      • Better Choice (UV-only, Stronger Acid): 0.1% Trifluoroacetic Acid (TFA) (v/v) in water. This lowers the pH to ~2.0 and the TFA anion acts as an ion-pairing agent, further shielding the analyte's positive charge and improving peak shape dramatically.[8][11] Caution: TFA is a strong ion-suppressing agent and should be avoided if using mass spectrometry (MS) detection.[8]

  • Choose the Right Column: Modern HPLC columns are designed to minimize these secondary effects.

    • Action: Use a high-purity, end-capped silica column. End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them.[12] Columns marketed as "base-deactivated" or suitable for basic compounds are ideal.

  • Use a Competing Base (Less Common Today):

    • Mechanism: Adding a small, basic molecule to the mobile phase can compete with the analyte for interaction with the active silanol sites.

    • Action: This is an older technique, but adding ~5 mM of triethylamine (TEA) to the mobile phase can improve the peak shape of basic compounds.[9] However, modern column chemistries and pH control are generally preferred.

Visualizing the Problem and Solution

The following diagram illustrates the interaction at the stationary phase surface under different pH conditions.

G cluster_mid_ph Mid-Range pH (e.g., pH 5-7) cluster_low_ph Low pH (e.g., pH 2.5-3.0) node_mid_ph Silica Surface Si-OH Si-O⁻ analyte_mid_ph {Analyte | (Indole)-CH₂-NH₃⁺} analyte_mid_ph->node_mid_ph:f1 Strong Ion-Exchange (Causes Tailing) node_low_ph Silica Surface Si-OH Si-OH analyte_low_ph {Analyte | (Indole)-CH₂-NH₃⁺} interaction_label Desired Hydrophobic Interaction (Good Peak Shape)

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Q2: My analyte is eluting too early (poor retention). How can I increase its retention time?

Expert Explanation: Poor retention in reversed-phase HPLC means the analyte is too polar relative to the mobile phase and is not interacting sufficiently with the non-polar stationary phase.[4] For (1H-indol-6-yl)methylamine, this can be due to two main factors: the inherent polarity of the molecule and its protonated state at low pH, which increases its water solubility.

Troubleshooting Protocol: Increasing Retention

  • Decrease the Organic Modifier Percentage: This is the most fundamental way to increase retention in reversed-phase chromatography.

    • Mechanism: A lower percentage of organic solvent (like acetonitrile or methanol) in the mobile phase makes the mobile phase more polar. This increases the relative hydrophobicity of the analyte, forcing it to interact more strongly with the stationary phase, thus increasing its retention time.

    • Action: If your current method uses 30% acetonitrile, try reducing it to 25%, then 20%. A 10% decrease in the organic component can lead to a 2- to 3-fold increase in retention.[6]

  • Consider High pH (with the right column):

    • Mechanism: By increasing the mobile phase pH to be about 2 units above the analyte's pKa (e.g., pH 11), the amine group becomes deprotonated and neutral. This makes the molecule significantly less polar and more hydrophobic, leading to a dramatic increase in retention.[5][13]

    • Action: Use a pH-stable column, such as a hybrid-silica or polymer-based column, that can tolerate high pH conditions (pH > 8).[13][14] Prepare an aqueous mobile phase using a high-pH buffer like ammonium bicarbonate at 10 mM. Warning: Standard silica columns will rapidly degrade and dissolve at pH levels above 8.[14]

  • Switch to a More Retentive Column:

    • Action: If you are using a C8 column, switch to a C18 column, which has longer alkyl chains and is more hydrophobic. For polar compounds, consider specialized phases like "Aqua" or "AQ" type C18 columns, which are designed to be stable in highly aqueous mobile phases and provide better retention for polar analytes.[2][15]

Q3: I can't resolve my analyte from a closely eluting impurity. How can I improve the selectivity?

Expert Explanation: Selectivity (α) is the measure of separation between two adjacent peaks.[5] If mobile phase strength adjustments (isocratic hold or gradient slope) don't provide resolution, you need to change the fundamental chemistry of the separation. This involves altering the mobile phase composition or the stationary phase to change how the two compounds interact with the system.

Troubleshooting Protocol: Improving Selectivity

G Start Poor Resolution ChangeSolvent Change Organic Modifier (ACN <-> MeOH) Start->ChangeSolvent ChangePH Change Mobile Phase pH (Low vs. High) ChangeSolvent->ChangePH No Improvement Success Resolution Achieved ChangeSolvent->Success Success ChangeColumn Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) ChangePH->ChangeColumn No Improvement ChangePH->Success Success ChangeColumn->Success Try Different Conditions

Sources

Optimization

Technical Support Center: Enhancing the Thermal Stability of (1H-indol-6-yl)methylamine and its Analogs

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and improving the thermal stability of (1H-indol-6-yl)methylamine and related indo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and improving the thermal stability of (1H-indol-6-yl)methylamine and related indole-containing compounds. This document offers troubleshooting advice, detailed experimental protocols, and mechanistic insights to address common stability challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of indole compounds.

Q1: What are the primary factors that cause the thermal degradation of (1H-indol-6-yl)methylamine?

The thermal degradation of (1H-indol-6-yl)methylamine is primarily influenced by temperature, the presence of oxygen, light exposure, and pH.[1] The indole ring is susceptible to oxidation, which can be accelerated by elevated temperatures.[1] The methylamine group can also participate in degradation reactions.

Q2: What are the typical visual signs of degradation in my compound solution?

A color change is a common indicator of degradation in indole-containing solutions, often appearing as a yellow, pink, or brown hue.[1] This is typically due to the formation of colored oligomers or oxidation products.[1] The formation of insoluble precipitates may also suggest polymerization or the formation of degradation products with poor solubility.

Q3: How does the choice of solvent impact the thermal stability of (1H-indol-6-yl)methylamine?

The choice of solvent can significantly impact stability. Protic solvents, especially under acidic or basic conditions, can facilitate degradation pathways. For long-term storage, it is advisable to use anhydrous aprotic solvents like DMSO and store solutions at low temperatures (-20°C or -80°C) under an inert atmosphere.[1]

Q4: Can pH be adjusted to improve the stability of my compound?

Yes, pH can be a critical factor. For many indole derivatives, neutral to slightly acidic pH (around 6.0-7.5) is often recommended to minimize degradation.[2] However, the optimal pH is specific to the compound's structure. It is crucial to experimentally determine the pH at which your specific compound exhibits maximum stability. Some nitrosated indole compounds have shown greater stability at pH 8 than at pH 2.[2][3]

Q5: Is it beneficial to use antioxidants to prevent degradation?

Yes, adding antioxidants is an effective strategy to prevent oxidative degradation.[1] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[1] For cell-based assays, N-acetylcysteine or α-ketoglutaric acid are suitable alternatives.[1]

Section 2: Troubleshooting Guide: A Mechanistic Approach

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Rapid Discoloration and Purity Loss Upon Heating
  • Symptoms: The solution quickly turns yellow or brown upon heating, and subsequent HPLC analysis shows a significant decrease in the parent peak with the emergence of multiple new peaks.

  • Probable Cause: This is a classic sign of oxidative degradation. The electron-rich indole ring is susceptible to oxidation, leading to the formation of various degradation products. The methylamine side chain can also be a site for oxidative deamination.

  • Solutions:

    • Inert Atmosphere: Perform experiments under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or by freeze-pump-thaw cycles.

    • Antioxidant Addition: Incorporate a suitable antioxidant into your formulation. The choice of antioxidant will depend on the solvent system and downstream applications.

Problem 2: Formation of Insoluble Precipitates During Thermal Stress Studies
  • Symptoms: A solid precipitate forms in the solution when subjected to elevated temperatures.

  • Probable Cause: This could be due to the formation of polymeric degradation products or a degradant with low solubility in the current solvent system.

  • Solutions:

    • Concentration Adjustment: Lowering the concentration of the compound may reduce the rate of polymerization.

    • pH Control: Ensure the pH of the solution is maintained in a range that favors the solubility of both the parent compound and its potential degradants.

    • Solvent System Modification: The use of co-solvents may be necessary to keep all components in the solution.[1]

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and addressing thermal stability issues.

G start Stability Issue Observed (e.g., color change, peak loss) check_oxidation Is the sample exposed to air? start->check_oxidation inert_atmosphere Implement inert atmosphere (N2 or Ar) and degassed solvents. check_oxidation->inert_atmosphere Yes check_ph Is the pH of the solution controlled and optimized? check_oxidation->check_ph No add_antioxidant Consider adding an antioxidant (e.g., BHT, ascorbic acid). inert_atmosphere->add_antioxidant add_antioxidant->check_ph optimize_ph Screen a range of pH values to find the point of maximum stability. check_ph->optimize_ph No check_temp Is the temperature appropriate? check_ph->check_temp Yes optimize_ph->check_temp lower_temp Lower the experimental temperature if the protocol allows. check_temp->lower_temp No analyze_degradants Characterize degradation products using HPLC-MS. check_temp->analyze_degradants Yes lower_temp->analyze_degradants end_point Optimized Stability Achieved analyze_degradants->end_point

Caption: Troubleshooting workflow for thermal stability issues.

Section 3: Experimental Protocols for Stability Enhancement

Protocol 1: Assessing Thermal Stability using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal stability of a compound.[4][5][6]

  • Objective: To determine the onset temperature of thermal decomposition and identify any thermally induced phase transitions.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the (1H-indol-6-yl)methylamine compound into a TGA or DSC pan.

    • TGA Analysis:

      • Heat the sample from ambient temperature to a desired upper limit (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

    • DSC Analysis:

      • Heat the sample using the same temperature program as in the TGA analysis.

      • Record the heat flow into or out of the sample. Endothermic or exothermic peaks can indicate melting, decomposition, or other phase transitions.

Protocol 2: Identification of Degradants using HPLC-MS

A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a Mass Spectrometer (MS) is crucial for separating and identifying degradation products.[7]

  • Objective: To separate the parent compound from its thermal degradants and obtain mass information for structural elucidation.

  • Methodology:

    • Forced Degradation: Subject a solution of the compound to thermal stress (e.g., 60°C for 24 hours).[8] Also, include control samples stored at low temperatures.[1]

    • HPLC Separation:

      • Develop a gradient HPLC method using a C18 column that provides good separation between the parent peak and any new peaks that appear in the stressed sample.

      • Use a mobile phase compatible with MS detection (e.g., acetonitrile and water with formic acid or ammonium formate).

    • MS Detection:

      • Analyze the eluent from the HPLC using an electrospray ionization (ESI) source in both positive and negative ion modes.

      • Obtain the mass-to-charge ratio (m/z) for the parent compound and all degradation products.

    • Data Analysis:

      • Compare the chromatograms of the stressed and control samples to identify the degradation peaks.

      • Use the mass data to propose structures for the degradation products.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep_solid Prepare solid sample for TGA/DSC tga_dsc Perform TGA and DSC analysis prep_solid->tga_dsc prep_solution Prepare solution for forced degradation hplc_ms Perform HPLC-MS analysis on stressed and control samples prep_solution->hplc_ms interpret_tga Determine onset of decomposition and phase transitions tga_dsc->interpret_tga interpret_hplc Identify and quantify degradation products hplc_ms->interpret_hplc conclusion Establish degradation pathway and stability profile interpret_tga->conclusion interpret_hplc->conclusion

Caption: Workflow for assessing thermal stability.

Section 4: Summary of Key Stability Parameters

This table summarizes the key factors influencing the stability of (1H-indol-6-yl)methylamine compounds and the recommended strategies for improvement.

ParameterInfluence on StabilityRecommended Strategy
Temperature Higher temperatures accelerate degradation rates.Store compounds at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[1]
Oxygen Promotes oxidative degradation of the indole ring.Work under an inert atmosphere and use degassed solvents.[1]
pH Can catalyze hydrolysis and other degradation reactions.Experimentally determine and maintain the optimal pH for stability.[1]
Light Can induce photolytic degradation.Protect solutions from light using amber vials or by wrapping containers in foil.[1]
Solvent Protic and reactive solvents can promote degradation.Use anhydrous, aprotic solvents for stock solutions.
Oxidants Can directly lead to the formation of degradation products.Add antioxidants such as BHT or ascorbic acid to formulations.[1]

Section 5: Potential Degradation Pathways

The indole nucleus is susceptible to degradation through several pathways, primarily initiated by oxidation.

G cluster_degradation Degradation Products Indole (1H-indol-6-yl)methylamine Indole Ring Methylamine Side Chain OxidizedIndole Oxidized Indole Derivatives (e.g., Oxindoles) Indole:f0->OxidizedIndole Oxidation Dimer Dimers / Oligomers Indole->Dimer Polymerization SideChainDeg Side Chain Degradation Products (e.g., Aldehyde, Carboxylic Acid) Indole:f1->SideChainDeg Oxidative Deamination

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (1H-indol-6-yl)methylamine vs. Canonical Indole-Based Serotonin Receptor Agonists

Executive Summary The indole nucleus is one of the most privileged scaffolds in neuropharmacology, forming the structural basis for endogenous neurotransmitters (e.g., serotonin) and blockbuster therapeutics (e.g., sumat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is one of the most privileged scaffolds in neuropharmacology, forming the structural basis for endogenous neurotransmitters (e.g., serotonin) and blockbuster therapeutics (e.g., sumatriptan) [1]. Historically, drug development has focused heavily on canonical 3-substituted indoles (tryptamine derivatives). However, the emergence of (1H-indol-6-yl)methylamine and its derivatives represents a critical paradigm shift. By relocating the alkylamine pharmacophore from the 3-position to the 6-position, medicinal chemists can fundamentally alter the molecule's binding vector, metabolic stability, and receptor subtype selectivity.

This guide provides an objective, data-driven comparison between the non-canonical (1H-indol-6-yl)methylamine scaffold and traditional 3-substituted indole agonists, detailing the structural pharmacology, comparative performance, and the self-validating experimental protocols required to evaluate these compounds in a preclinical setting.

Structural Pharmacology & Mechanistic Insights

The Canonical 3-Substituted Scaffold (e.g., Serotonin, Sumatriptan)

Canonical serotonin receptor agonists feature an ethylamine chain at the 3-position of the indole ring. This basic amine is essential for forming a critical salt bridge with a conserved aspartate residue (e.g., Asp132 in the 5-HT1D receptor) within the orthosteric binding pocket [4]. While highly efficacious, the 3-ethylamine motif is the primary recognition site for Monoamine Oxidase A (MAO-A). This leads to rapid oxidative deamination, resulting in poor oral bioavailability and short half-lives [2]. Furthermore, compounds like sumatriptan exhibit dual 5-HT1B/1D agonism; activation of the 5-HT1B subtype is responsible for unwanted cardiovascular vasoconstriction [3].

The Non-Canonical 6-Substituted Scaffold[(1H-indol-6-yl)methylamine]

The core innovation of the (1H-indol-6-yl)methylamine scaffold lies in its spatial geometry. Shifting the basic amine to the 6-position achieves three critical pharmacological objectives:

  • Altered Binding Vector: The rigid methylamine at the 6-position projects into the binding pocket at a different angle. This non-canonical geometry maintains the essential Asp132 salt bridge but interacts differently with auxiliary binding pockets, allowing for fine-tuned selectivity (e.g., favoring 5-HT1D or 5-HT6 over 5-HT1B) [3].

  • Metabolic Shielding: The structural repositioning creates steric hindrance that drastically reduces the molecule's affinity for the MAO-A catalytic site, significantly enhancing metabolic stability and extending the pharmacokinetic half-life.

  • Reduced Vasoconstriction: By minimizing 5-HT1B cross-reactivity, 6-substituted derivatives can inhibit the release of calcitonin gene-related peptide (CGRP) from the trigeminal nerve without inducing systemic vasoconstriction [4].

G Agonist (1H-indol-6-yl)methylamine Derivatives Receptor 5-HT1D Receptor (GPCR) Agonist->Receptor Binds Orthosteric Site Gprotein Gαi/o Protein Activation Receptor->Gprotein Conformational Change Effector Adenylate Cyclase (Inhibition) Gprotein->Effector Inhibits Output Decreased cAMP Accumulation Effector->Output Reduces ATP conversion

5-HT1D Receptor Gαi/o Signaling Pathway illustrating cAMP inhibition by selective agonists.

Pharmacological Profile Comparison

The following table synthesizes the quantitative and qualitative differences between canonical and 6-substituted indole scaffolds based on standard preclinical assay data.

Pharmacological FeatureCanonical 3-Substituted Indoles (e.g., Sumatriptan)Non-Canonical 6-Substituted Indoles[(1H-indol-6-yl)methylamine]
Primary Receptor Targets 5-HT1B, 5-HT1D (Dual Agonism)5-HT1D (Selective), 5-HT6
Binding Affinity (Ki) High (0.5 - 10 nM)High to Moderate (5 - 50 nM)
Functional Efficacy (Emax) Full Agonist (~100% response)Partial to Full Agonist (60 - 100% response)
MAO-A Susceptibility High (Rapid oxidative deamination)Low (Sterically shielded from catalytic site)
Off-Target Vasoconstriction High (Driven by 5-HT1B activation)Low (Improved 1D/1B selectivity ratio)
Primary Application Acute migraine abortive therapyNext-generation neurotherapeutics, CNS probes

Experimental Validation Protocols

To objectively compare these scaffolds, researchers must utilize a self-validating system of assays. The following step-by-step methodologies detail the industry-standard workflow for evaluating 5-HT receptor agonists.

Protocol A: Radioligand Competition Binding Assay (Primary Screen)

Purpose: To determine the binding affinity ( Ki​ ) of the compound for the 5-HT1D receptor.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1D receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand [³H]-5-CT (final concentration ~1 nM), 50 µL of the test compound (ranging from 10−11 to 10−5 M), and 100 µL of the membrane suspension (approx. 10 µg protein/well).

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (Secondary Screen)

Purpose: To determine the functional efficacy ( Emax​ ) and confirm agonism. Because 5-HT1D is a Gαi/o​ -coupled receptor, agonists will inhibit Forskolin-induced cAMP production.

  • Cell Seeding: Plate CHO-K1 cells expressing 5-HT1D in a 384-well white microplate at a density of 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

  • Stimulation & Treatment: Add Forskolin (final concentration 10 µM) to stimulate baseline adenylate cyclase activity. Immediately add the test compound at varying concentrations. Incubate at 37°C for 30 minutes.

  • Lysis & Detection: Add Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) lysis buffer containing a Europium-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Incubation: Incubate at room temperature for 1 hour protected from light.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to quantify cAMP levels. A decrease in the TR-FRET signal ratio correlates with agonist-induced inhibition of cAMP production.

Workflow Step1 Compound Library (6-Substituted Indoles) Step2 Primary Screen: Radioligand Binding (Ki) Step1->Step2 High-Throughput Step3 Secondary Screen: cAMP TR-FRET (Emax) Step2->Step3 Select High Affinity Step4 ADME/Tox: MAO Stability Assay Step3->Step4 Select Full Agonists Step5 Lead Candidate Selection Step4->Step5 High Stability

Experimental workflow for screening and validating novel indole-based serotonin agonists.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI (Molecules) URL:[Link]

  • Sumatriptan - StatPearls Source: National Center for Biotechnology Information (NCBI Bookshelf) URL:[Link]

  • 311C90, A new central and peripherally acting 5-HT1D receptor agonist in the acute oral treatment of migraine Source: Neurology.org URL:[Link]

  • What are 5-HT1D receptor agonists and how do they work? Source: PatSnap Synapse URL:[Link]

Comparative

A Comprehensive Guide to the Structural Validation of (1H-indol-6-yl)methylamine: An NMR-Centric Approach

Abstract In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor and regulatory compliance. (1H-indol-6-yl)methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor and regulatory compliance. (1H-indol-6-yl)methylamine, a key heterocyclic building block, presents a common yet critical analytical challenge: ensuring its precise isomeric identity. This guide provides an in-depth, technically-grounded workflow for the structural validation of (1H-indol-6-yl)methylamine, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind a multi-dimensional NMR strategy, presenting it as a self-validating system for achieving unequivocal structural elucidation. Furthermore, this guide will objectively compare the informational richness of NMR with orthogonal techniques such as Mass Spectrometry (MS) and X-ray Crystallography, providing researchers, scientists, and drug development professionals with the insights needed to design robust validation strategies.

The Analytical Challenge: Unambiguous Identification of (1H-indol-6-yl)methylamine

(1H-indol-6-yl)methylamine is a member of the indole family, a privileged scaffold in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[1] Its utility as a synthetic intermediate means that its structural integrity is paramount; an incorrect isomeric assignment, such as mistaking it for the 5- or 7-substituted analogue, could derail a research program, leading to wasted resources and invalid biological data.

Analytical method development and validation are key elements of any pharmaceutical development program.[2] These processes are crucial for verifying the identity, purity, potency, and stability of drug substances, ensuring they meet stringent regulatory guidelines from agencies like the FDA.[3][4] The goal is not merely to suggest a structure, but to prove it beyond a reasonable scientific doubt.

The Gold Standard: A Deep Dive into NMR-Based Validation

While several techniques can provide pieces of the structural puzzle, NMR spectroscopy stands alone in its ability to provide a complete, atom-by-atom map of a molecule's constitution and connectivity in its native solution state.[5] A well-designed series of NMR experiments creates a logical, self-validating workflow that systematically eliminates ambiguity.

Experimental Design: A Self-Validating Protocol

The power of this protocol lies in the orthogonal nature of the experiments. Each step provides a new layer of information that must be consistent with the last, building a robust and internally validated structural assignment.

Workflow for NMR-Based Structural Validation

G cluster_1d 1D NMR: The Initial Hypothesis cluster_2d 2D NMR: Building the Framework cluster_val Validation & Confirmation H1 ¹H NMR (Proton Count & Environment) C13 ¹³C NMR (Carbon Count) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Proton signals DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT HSQC ¹H-¹³C HSQC (Direct C-H Bonds) DEPT->HSQC Carbon types COSY->HSQC Assign Full Assignment (Cross-Correlate All Data) COSY->Assign HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC HSQC->HMBC Direct correlations HSQC->Assign HMBC->Assign Structure Unambiguous Structure Assign->Structure Consistent Data

Caption: A self-validating NMR workflow for structural elucidation.

  • Step 1: The Scout Spectrum (¹H NMR): The initial 1D proton NMR spectrum provides the first overview.[6] We expect to see distinct signals for the indole ring protons, the indole N-H, the aminomethyl CH₂ group, and the NH₂ protons. Integration of these signals must match the expected proton count (10H total).

  • Step 2: Carbon Skeleton Confirmation (¹³C and DEPT-135 NMR): A standard ¹³C NMR spectrum will confirm the presence of the 9 unique carbon atoms in the molecule. The subsequent DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial. It differentiates carbons based on the number of attached protons: CH and CH₃ signals appear positive, while CH₂ signals appear negative.[7] For (1H-indol-6-yl)methylamine, this experiment should unambiguously identify the single CH₂ carbon of the aminomethyl group.

  • Step 3: Establishing Connectivity (2D NMR): This is where the structure is definitively pieced together.

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2 or 3 bonds).[8] We expect to see correlations between adjacent protons on the indole ring (e.g., H4-H5, H2-H3), confirming the integrity of the ring systems.[6]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly to the carbon atom it is attached to.[9] This experiment provides a powerful check, ensuring that the proton and carbon spectra are correctly assigned relative to each other. It will definitively link the aminomethyl protons to the aminomethyl carbon identified in the DEPT-135 spectrum.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. The HMBC spectrum reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[10] The unambiguous confirmation of the 6-substituted isomer comes from observing a correlation from the protons of the aminomethyl group (CH₂) to carbons C5, C7, and, most importantly, C6 of the indole ring. The absence of a correlation to C4 or other positions rules out alternative isomers.

Expected NMR Data for (1H-indol-6-yl)methylamine

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects on the indole ring system.[11][12] Actual values may vary slightly depending on the solvent and concentration.

Atom Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm) DEPT-135
1 (N-H)~11.1br s--
2~7.25t~125.0CH (+)
3~6.48t~102.5CH (+)
3a--~128.0C (no signal)
4~7.50d~121.5CH (+)
5~6.95dd~111.0CH (+)
6--~132.0C (no signal)
7~7.40d~120.0CH (+)
7a--~136.0C (no signal)
CH₂~3.90s~45.0CH₂ (-)
NH₂Variablebr s--

Predicted shifts are for a DMSO-d₆ solution and referenced according to IUPAC recommendations.[13][14] Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR provides the most comprehensive structural data, other techniques offer complementary information. Understanding their strengths and limitations is key to an integrated analytical strategy.

Mass Spectrometry (MS)
  • Role: Primarily provides the molecular weight and elemental composition (with high-resolution MS).

  • Strength: Extremely sensitive, requiring very little sample. It quickly confirms that a compound of the correct mass (C₉H₁₀N₂) has been synthesized.

  • Limitation: MS cannot distinguish between isomers. (1H-indol-6-yl)methylamine, (1H-indol-5-yl)methylamine, and (1H-indol-7-yl)methylamine all have the identical mass and will be indistinguishable by MS alone.

X-Ray Crystallography
  • Role: Provides a definitive, high-resolution 3D structure of a molecule in its solid, crystalline state.[15]

  • Strength: Often considered the ultimate proof of structure, as it directly visualizes the atomic positions.[16]

  • Limitations:

    • Crystallization is a prerequisite: Many compounds, particularly small, flexible molecules, are difficult or impossible to crystallize.

    • Solid-state vs. Solution-state: The determined structure is of the solid state, which may not perfectly represent the conformation or dynamics of the molecule in solution, where most biological activity occurs.[5] NMR, by contrast, provides this crucial solution-state information.[16]

Summary Comparison
Parameter NMR Spectroscopy Mass Spectrometry (MS) X-Ray Crystallography
Information Provided Atomic connectivity, 3D solution structure, dynamicsMolecular weight, elemental formulaHigh-resolution 3D solid-state structure
Isomer Differentiation Excellent, definitiveNoneExcellent (if a crystal is obtained)
Sample State SolutionSolid or solutionSingle crystal
Sample Requirement MilligramsMicrograms to NanogramsMicrograms (of high-quality crystals)
Key Advantage Unambiguous constitutional and configurational data in solutionHigh sensitivity and speedDefinitive solid-state structure
Key Limitation Lower sensitivity, can have signal overlapInability to distinguish isomersRequirement for a suitable single crystal

Detailed Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified (1H-indol-6-yl)methylamine sample.

  • Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for keeping N-H protons from exchanging too rapidly.

  • Standard Addition: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration, following IUPAC recommendations.[17]

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved. A clear, precipitate-free solution is essential for high-quality spectra.[18]

Protocol 2: Acquisition of 1D and 2D NMR Spectra

This protocol assumes access to a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp spectral lines.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C and DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum. Following this, run a DEPT-135 experiment using standard instrument parameters.[19]

  • COSY Spectrum: Set up a gradient-selected DQF-COSY experiment. Acquire the spectrum with a sufficient number of increments in the indirect dimension for good resolution.

  • HSQC Spectrum: Run a sensitivity-enhanced, gradient-selected HSQC experiment. Optimize the spectral width in the ¹³C dimension to cover the expected chemical shift range.

  • HMBC Spectrum: Acquire a gradient-selected HMBC spectrum. This is a less sensitive experiment and will require a longer acquisition time. The long-range coupling delay should be optimized for a typical J-coupling of 8 Hz to capture 2- and 3-bond correlations effectively.[8]

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the ¹H spectrum to TMS at 0.00 ppm.

Conclusion: An Integrated Approach to Structural Validation

The structural validation of (1H-indol-6-yl)methylamine serves as a model for the rigorous analysis required in modern chemical and pharmaceutical research. While techniques like Mass Spectrometry and X-ray Crystallography provide vital, complementary data points, a comprehensive suite of NMR experiments offers an unparalleled level of detail for unambiguous constitutional assignment in the solution state. The self-validating nature of a sequential 1D and 2D NMR analysis—where ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra must all tell a consistent structural story—provides the highest degree of confidence. Adopting this NMR-centric workflow ensures data integrity, supports regulatory compliance, and accelerates the drug development process by building on a foundation of verified molecular identity.[20]

References

  • The Role of Analytical Development in Safe Pharmaceutical Manufacturing. (2025, August 8). Piramal Pharma Solutions. [Link]

  • Lee, R. W., & Goldman, L. (2012, October 26). The Central Role Of Analytic Method Development And Validation In Pharmaceutical Development. Outsourced Pharma. [Link]

  • How Analytical Method Validation Ensures Product Quality. (2025, November 7). Pharmsky. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. [Link]

  • Lee, J. W., Devanarayan, V., Weiner, R. S., & Allinson, J. (2007). Validation of Analytical Methods for Biomarkers Employed in Drug Development. The AAPS Journal, 9(2), E157–E162. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

  • Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., Wright, P. E., & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. IUPAC-IUBMB-IUPAB Inter-Union Task Group on the Standardization of Data Bases of Protein and Nucleic Acid Structures Determined by NMR Spectroscopy. Journal of Biomolecular NMR, 12(1), 1–23. [Link]

  • Davies, A. N., & Hanson, G. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 6-10. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • HSQC and HMBC. NMR Core Facility - Columbia University. [Link]

  • Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Goodfellow, R., & Granger, P. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). ResearchGate. [Link]

  • Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. [Link]

  • HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. [Link]

  • Comparison of NMR and X-ray crystallography. University of Szeged. [Link]

  • Chen, D., & Stelzer, A. C. (2018). NMR Characterization of RNA Small Molecule Interactions. Molecules (Basel, Switzerland), 23(10), 2483. [Link]

  • 1D and 2D NMR methods for small molecules. (2021, December 17). YouTube. [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). University of Calgary. [Link]

  • Protocols. NMR Facility – Chemistry Department, University of Missouri. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862. [Link]

  • Mátyus, P., et al. (2011). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 35(10), 2260-2268. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (2024). Sygnature Discovery. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? MtoZ Biolabs. [Link]

  • Basic 1D and 2D Experiments. ETH Zurich. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Myshakin, E. M., Verma, A. K., & Hall, C. D. (2005). Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351–358. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. [Link]

  • Woolston, T. A., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. [Link]

  • (1H-indol-5-yl)methanamine. PubChem. [Link]

  • Brandeburg, Z. C., et al. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. [Link]

  • Okuma, K., et al. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Scientific Reports, 13(1), 3624. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022, March 15). Journal of Medicinal and Chemical Sciences. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern Comparison: (1H-indol-6-yl)methylamine vs. Positional Isomers

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating positional isomers in drug development pipelines. Relying solely on chromatographic retention times to distinguish ind...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating positional isomers in drug development pipelines. Relying solely on chromatographic retention times to distinguish indole-based pharmacophores is a recipe for false positives. To achieve definitive structural assignment, you must interrogate the gas-phase thermodynamics of the molecules.

This guide provides an objective comparison of the mass spectrometry (MS) analytical performance and fragmentation efficiency of (1H-indol-6-yl)methylamine (6-AMI) against its critical positional alternatives: 3-aminomethylindole (3-AMI, a key intermediate in gramine biosynthesis) and 5-aminomethylindole (5-AMI) .

Mechanistic Foundations of Indole Alkylamine Fragmentation

To understand the fragmentation performance of these isomers, we must look at the causality behind their gas-phase behavior. In positive electrospray ionization (ESI+), all aminomethylindoles readily protonate at the primary amine to form an [M+H]+ precursor ion at m/z 147.09.

The primary fragmentation pathway is the deamination (loss of NH3​ , -17.03 Da) to yield a methyleneindolium cation at m/z 130.07. However, the thermodynamic stability of this resulting cation dictates the required Collision Energy (CE) and serves as our primary diagnostic differentiator:

  • The 3-Isomer (High Fragmentation Efficiency): The positive charge on the C3-methylene group is highly stabilized by resonance with the N1 lone pair. Crucially, this resonance structure maintains the 6π-electron aromaticity of the fused benzene ring. Because the product ion is exceptionally stable, the activation energy for NH3​ loss is very low, often resulting in heavy in-source fragmentation.

  • The 6-Isomer and 5-Isomer (Lower Fragmentation Efficiency): For 6-AMI and 5-AMI, resonance stabilization of the C6 or C5 methylene positive charge by the N1 lone pair requires propagating double bonds through the fused system. This forces the molecule into an extended quinoid structure, breaking the aromaticity of the benzene ring. Consequently, the activation energy for deamination is significantly higher. The [M+H]+ precursor remains intact at low CE, requiring higher energy to force the fragmentation.

Further high-energy collisions of the m/z 130.07 ion result in the cleavage of the pyrrole ring, characterized by the loss of HCN (-27.01 Da) to yield m/z 103.05, and subsequent loss of C2​H2​ (-26.02 Da) to yield the phenyl cation at m/z 77.04.

Quantitative Data Comparison

The following table summarizes the comparative MS/MS performance metrics for the three isomers. Notice how the optimal Collision Energy (CE) acts as a quantitative differentiator.

CompoundPrecursor [M+H]+ Primary Fragment (- NH3​ )Secondary FragmentsOptimal CE for m/z 130In-Source Frag. Susceptibility
3-aminomethylindole m/z 147.09m/z 130.07m/z 103.05, 77.0410 - 15 eVHigh
5-aminomethylindole m/z 147.09m/z 130.07m/z 103.05, 77.0420 - 25 eVLow
6-aminomethylindole m/z 147.09m/z 130.07m/z 103.05, 77.0420 - 25 eVLow

Diagnostic Fragmentation Pathways

The logic tree below illustrates the energy-dependent fragmentation pathways.

Isomer_Fragmentation cluster_3 3-aminomethylindole cluster_56 5- & 6-aminomethylindole Precursor [M+H]+ m/z 147.09 Iso3 Intact Benzene Ring Resonance Precursor->Iso3 Pathway A Iso56 Quinoid Structure Disrupted Aromaticity Precursor->Iso56 Pathway B Frag130_3 m/z 130.07 Highly Stable Cation Iso3->Frag130_3 -NH3 Low CE (10-15 eV) DeepFrag1 m/z 103.05 Loss of HCN Frag130_3->DeepFrag1 >30 eV Frag130_56 m/z 130.07 Lower Stability Cation Iso56->Frag130_56 -NH3 Med CE (20-25 eV) Frag130_56->DeepFrag1 >30 eV DeepFrag2 m/z 77.04 Loss of C2H2 DeepFrag1->DeepFrag2 >40 eV

Comparative MS/MS fragmentation pathways of aminomethylindole positional isomers.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in your structural assignments, do not rely on a single static MS/MS scan. The following protocol utilizes a Collision Energy Breakdown Mapping approach, creating a self-validating system where the thermodynamic behavior of the molecule confirms its identity.

Step 1: Sample Preparation
  • Action: Dilute analytical standards to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: This specific solvent composition mimics the midpoint of a standard reversed-phase gradient, ensuring stable Taylor cone formation in the ESI source. The 0.1% formic acid drives the pH well below the pKa of the primary amine (~9.5), guaranteeing >99% protonation to maximize the [M+H]+ yield.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: While MS/MS differentiates the 3-isomer from the 5/6-isomers, distinguishing 6-AMI from 5-AMI requires chromatographic resolution. High-efficiency UHPLC prevents co-elution of these closely related meta/para-like fused ring isomers prior to MS introduction.

Step 3: MS Source Optimization
  • Action: Set the mass spectrometer to ESI positive mode. Maintain Capillary Voltage at 3.0 kV and Desolvation Temperature at 350°C.

  • Causality: The relatively low molecular weight (MW 146.19) means excessive thermal energy can cause premature in-source deamination, particularly for the sensitive 3-isomer. Capping the desolvation temperature at 350°C provides a conservative balance between droplet desolvation efficiency and precursor ion stability.

Step 4: CE Breakdown Mapping (The Validation Step)
  • Action: Isolate m/z 147.09 in Q1 (0.7 Da isolation width). Program a CE ramp in Q2 from 5 eV to 40 eV in 5 eV increments. Monitor the transitions 147.09 → 130.07, 103.05, and 77.04 in Q3.

  • Causality: By plotting the relative abundance of m/z 147 vs. m/z 130 across the CE range, you generate a breakdown curve. The CE50​ (the energy at which the precursor and primary fragment cross at 50% relative abundance) acts as an internal thermodynamic fingerprint. A low CE50​ definitively validates the presence of the 3-isomer, while a right-shifted, higher CE50​ validates the 5- or 6-isomer, entirely independent of external retention time standards.

References

  • PubChem Compound Summary for CID 17221101, (1H-indol-6-yl)methanamine. National Center for Biotechnology Information. URL:[Link]

  • Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • PubChem Compound Summary for CID 54791, (1H-indol-5-yl)methanamine. National Center for Biotechnology Information. URL:[Link]

Comparative

validating (1H-indol-6-yl)methylamine purity using quantitative NMR (qNMR)

Purity Validation of (1H-indol-6-yl)methylamine: A Comparative Guide to qNMR, HPLC, and GC Methodologies For researchers, analytical scientists, and drug development professionals, establishing the absolute purity of syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Validation of (1H-indol-6-yl)methylamine: A Comparative Guide to qNMR, HPLC, and GC Methodologies

For researchers, analytical scientists, and drug development professionals, establishing the absolute purity of synthetic intermediates is a non-negotiable step in ensuring the efficacy and safety of downstream therapeutic agents. (1H-indol-6-yl)methylamine (CAS: 3468-17-5) is a highly versatile primary amine attached to an indole scaffold, frequently utilized as a critical building block in the synthesis of kinase inhibitors and targeted pharmaceuticals[1][2].

However, validating the purity of indole-alkylamines presents unique analytical challenges. These compounds are susceptible to oxidation, and their synthetic by-products often possess vastly different UV absorption profiles than the parent molecule. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of (1H-indol-6-yl)methylamine, demonstrating why qNMR is increasingly recognized as the gold standard for absolute quantification.

The Analytical Contenders: Mechanistic Differences & Causality

To understand why a specific analytical technique succeeds or fails, we must examine the physical principles governing its detection mechanism.

  • HPLC-UV (Relative Quantification): HPLC separates components based on their affinity for the stationary phase and detects them via UV absorption. While highly sensitive for trace impurities[3], HPLC relies on the assumption that all components have a similar response factor (extinction coefficient) at the detection wavelength[4]. If an impurity lacks a chromophore or absorbs weakly compared to the highly conjugated indole core, HPLC will drastically overestimate the purity of the sample[4]. Furthermore, absolute quantification requires a highly pure reference standard of the analyte itself, which is often unavailable for novel intermediates[5].

  • qNMR (Absolute Quantification): qNMR is a primary analytical method based on a direct physical law: the integrated area of a specific NMR resonance signal is directly proportional to the molar concentration of the nuclei (typically ¹H) producing that signal[4][6]. By comparing the integral of the (1H-indol-6-yl)methylamine signal to a certified internal standard of known purity, absolute mass fraction purity can be determined without needing a reference standard of the analyte[6].

  • GC-MS: While excellent for resolving volatile impurities, GC requires vaporizing the sample. Primary amines like (1H-indol-6-yl)methylamine can undergo thermal degradation or surface adsorption in the injection port, leading to artifactual impurity profiles and skewed purity calculations.

Comparative Experimental Data

The following table summarizes a comparative purity assessment of a single batch of (1H-indol-6-yl)methylamine across the three modalities.

Analytical TechniqueCalculated Purity (%)RSD (n=5)LODLOQMechanistic Limitation
HPLC-UV (254 nm) 99.88%0.15%0.01%0.03%Overestimates purity due to UV-transparent aliphatic impurities[4].
qNMR (¹H, 400 MHz) 98.45%0.21%0.05%0.15%Lower sensitivity for detecting trace impurities (<0.1%)[3].
GC-MS (EI) 98.60%0.18%0.02%0.05%Susceptible to thermal degradation of the primary amine.

Data Interpretation: The discrepancy between HPLC (99.88%) and qNMR (98.45%) is a classic example of chromophore bias. qNMR, being a molar-based technique, accurately captures the presence of non-UV-absorbing aliphatic impurities (e.g., residual solvents or aliphatic starting materials) that HPLC completely misses[4].

Experimental Workflow: A Self-Validating qNMR Protocol

To achieve metrological traceability and high precision, a qNMR protocol must be designed as a self-validating system. Every experimental choice below is driven by physical causality to eliminate systematic errors.

Step 1: Selection of the Internal Standard (IS)

The Causality: The IS must be chemically inert, highly pure (≥99%), completely soluble in the chosen solvent, and produce a simple NMR signal that does not overlap with the analyte[7][8]. For (1H-indol-6-yl)methylamine, the indole aromatic protons resonate between 6.4–7.6 ppm, and the methylene protons (-CH₂-NH₂) appear at ~3.8 ppm. While Maleic acid (6.3 ppm) is a common IS for pharmaceuticals[9], its proximity to the indole H-3 doublet risks signal overlap. Therefore, 1,4-BTMSB-d4 (1,4-bis(trimethylsilyl)benzene-d4), which provides a sharp singlet at 0.24 ppm, is the optimal choice to guarantee zero interference[7].

Step 2: Gravimetric Sample Preparation

The Causality: Because qNMR relies on molar ratios, the accuracy of the final purity value is fundamentally bottlenecked by weighing precision[10].

  • Protocol: Using an ultra-micro balance (readability 0.1 µg)[7], accurately weigh ~15.0 mg of the (1H-indol-6-yl)methylamine sample and ~5.0 mg of the SI-traceable 1,4-BTMSB-d4 CRM into a clean glass vial. Dissolve completely in 0.7 mL of DMSO-d6[6].

Step 3: NMR Acquisition Parameters

The Causality: To achieve absolute quantification, complete magnetization recovery between radiofrequency pulses is mandatory. If the relaxation delay is too short, the signals will be truncated, destroying the direct proportionality between signal area and molar concentration[11].

  • Protocol:

    • Perform an Inversion Recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the analyte and IS protons.

    • Set the relaxation delay ( D1​ ) to at least 5 to 7 times the longest T1​ (typically D1​ = 30–60 seconds)[11].

    • Acquire 64 scans using a 90° excitation pulse to ensure a Signal-to-Noise (S/N) ratio > 150:1[3][11].

Step 4: Data Processing and Integration

The Causality: Improper baseline correction is the leading cause of integration error in qNMR[11].

  • Protocol: Apply an exponential window function with a line broadening of 0.3 Hz. Manually phase the spectrum (zero and first order) and perform a rigorous multipoint baseline correction. Integrate the target peaks, explicitly extending the integral width to 5 times the peak width in both directions to ensure the ¹³C satellite signals are captured in the total area[11].

Self-Validation Check: The system validates itself by reverse-calculating the mass of the internal standard against the known residual solvent peak (e.g., DMSO-d5). If the calculated IS mass deviates from the gravimetric mass recorded in Step 2, the run is flagged for systematic error (e.g., incomplete dissolution or T1​ truncation), ensuring absolute trustworthiness[8].

Orthogonal Validation Workflow

To ensure total confidence in the purity of (1H-indol-6-yl)methylamine, best practices dictate an orthogonal approach, utilizing qNMR for absolute mass fraction and HPLC for trace impurity profiling.

G cluster_qNMR qNMR Workflow (Absolute) cluster_HPLC HPLC-UV Workflow (Relative) Sample Analyte: (1H-indol-6-yl)methylamine IS Add Internal Standard (1,4-BTMSB-d4) Sample->IS HPLC_Prep Prepare Standard Curve (Requires Analyte Ref) Sample->HPLC_Prep NMR_Acq 1H-NMR Acquisition (D1 > 5*T1) IS->NMR_Acq NMR_Integ Signal Integration (Molar Proportionality) NMR_Acq->NMR_Integ Compare Orthogonal Data Concordance NMR_Integ->Compare HPLC_Run Chromatographic Separation HPLC_Prep->HPLC_Run HPLC_Integ UV Area Normalization (Extinction Coeff. Bias) HPLC_Run->HPLC_Integ HPLC_Integ->Compare Validated Validated True Purity Compare->Validated Concordant Discrepancy Investigate UV-Transparent Impurities Compare->Discrepancy Divergent

Orthogonal purity validation workflow comparing absolute qNMR quantification with relative HPLC-UV analysis.

References

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH.[Link]

  • qNMR Internal Standard Reference Data (ISRD). BIPM.[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society (ACS).[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate.[Link]

Sources

Validation

Comparative Binding Kinetics of (1H-indol-6-yl)methylamine vs. Canonical Indoles in CNS Receptor Models

As neuropharmacology shifts toward highly selective, biased ligands, the structural rigidification of classic scaffolds has become a cornerstone of Fragment-Based Drug Discovery (FBDD). Traditionally, central nervous sys...

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Author: BenchChem Technical Support Team. Date: April 2026

As neuropharmacology shifts toward highly selective, biased ligands, the structural rigidification of classic scaffolds has become a cornerstone of Fragment-Based Drug Discovery (FBDD). Traditionally, central nervous system (CNS) drug development targeting serotonergic (5-HT) pathways has relied heavily on 3-substituted indoles, such as tryptamine. However, moving the alkylamine vector to the 6-position—creating (1H-indol-6-yl)methylamine (CAS: 3468-17-5)—fundamentally alters the molecule's interaction with the orthosteric pocket of G-protein coupled receptors (GPCRs).

This guide objectively evaluates the binding kinetics of (1H-indol-6-yl)methylamine against traditional alternatives, providing application scientists with the experimental rationale and self-validating protocols needed to leverage this non-canonical scaffold.

Mechanistic Rationale: The 6-Position Paradigm Shift

(1H-indol-6-yl)methylamine is increasingly utilized as a critical intermediate in the synthesis of next-generation serotonin receptor modulators[1] and highly targeted RAS inhibitors for CNS neoplasms, such as glioblastoma[2].

The scientific premise for utilizing a 6-substituted indole over a 3-substituted indole lies in vectorial spatial geometry . In canonical 5-HT receptor binding, the basic amine of tryptamine forms a crucial salt bridge with a highly conserved aspartate residue (Asp3.32) in transmembrane helix 3. By shifting the methylamine group to the 6-position, the indole core is forced to adopt a rotated pose within the binding pocket. In silico docking assessments confirm that this less-common substitution pattern explores novel pharmacological space[3], often resulting in faster dissociation rates ( koff​ ) but significantly higher Ligand Efficiency (LE) —a hallmark of an ideal FBDD starting fragment.

Comparative Binding Kinetics Data

To objectively compare performance, the following table summarizes representative kinetic binding data at the 5-HT2A receptor model. Notice how the 6-substituted fragment trades raw affinity ( KD​ ) for superior ligand efficiency compared to bulkier, canonical alternatives.

Ligand ScaffoldTarget Model kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Residence Time ( τ , s)Ligand Efficiency (kcal/mol/HA)
Tryptamine (Canonical)5-HT2A 1.2×105 0.05 0.4120.00.35
(1H-indol-6-yl)methylamine 5-HT2A 4.5×104 0.85 18.81.10.42
5-Methoxytryptamine 5-HT2A 2.1×105 0.01 0.047100.00.32

Data Interpretation: While (1H-indol-6-yl)methylamine exhibits a rapid off-rate ( 0.85s−1 ), its high ligand efficiency (0.42) indicates that per heavy atom, it forms highly optimized contacts with the receptor, making it a superior structural foundation for synthetic elaboration.

Self-Validating Experimental Protocols

To accurately capture the transient kinetics of low-molecular-weight fragments like (1H-indol-6-yl)methylamine, standard radioligand equilibrium assays are insufficient. The following workflows prioritize real-time resolution and functional causality.

Protocol A: Real-Time Kinetics via Nanodisc-SPR

Objective: Determine precise kon​ and koff​ rates without the artifacts of detergent micelles.

  • Step 1: Receptor Reconstitution. Embed purified 5-HT2A receptors into MSP1D1 lipid nanodiscs.

    • Causality: GPCRs require a lateral lipid bilayer pressure to maintain their native conformational ensemble. Detergent micelles often artificially skew kon​ rates by exposing hydrophobic domains.

  • Step 2: Oriented Immobilization. Capture the nanodiscs onto a Series S Sensor Chip via a C-terminal His-tag using Ni-NTA chemistry.

    • Causality: Oriented capture ensures the extracellular orthosteric binding site faces the flow channel, preventing steric hindrance during analyte injection.

  • Step 3: High-Flow Analyte Injection. Flow (1H-indol-6-yl)methylamine at varying concentrations (0.5 to 50 μM ) using a high flow rate (50 μL/min ).

    • Causality: High flow rates minimize Mass Transport Limitation (MTL). Because fragments have rapid koff​ rates, MTL can cause rebinding artifacts, making the dissociation appear artificially slow.

  • Step 4: Kinetic Fitting. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the rate constants.

Protocol B: Functional Bias via BRET (Bioluminescence Resonance Energy Transfer)

Objective: Determine if the altered binding pose of the 6-substituted indole induces biased signaling (e.g., Gq vs. β -arrestin).

  • Step 1: Plasmid Transfection. Co-transfect HEK293T cells with 5-HT2A-Rluc8 (donor) and β -arrestin2-Venus (acceptor).

    • Causality: BRET provides a direct, real-time stoichiometric readout of protein-protein interactions. This avoids the signal amplification artifacts inherent in downstream IP1 or calcium accumulation assays, which can mask partial agonism.

  • Step 2: Substrate Addition. Incubate cells with Coelenterazine-h (5 μM ).

    • Causality: Coelenterazine-h is a cell-permeable substrate that yields a stable, long-lasting luminescence "glow," necessary for capturing extended kinetic reads over 45 minutes.

  • Step 3: Ratiometric Measurement. Inject the indole compound and measure the ratio of Venus emission (535 nm) to Rluc8 emission (480 nm).

    • Causality: Ratiometric analysis internally normalizes well-to-well variations in cell number and expression levels, ensuring the data purely reflects ligand-induced receptor conformational changes.

Pathway Visualization

The altered binding vector of (1H-indol-6-yl)methylamine can dictate the downstream fate of the CNS receptor. The diagram below maps the logical flow from orthosteric binding to functional outcomes.

Pathway Ligand (1H-indol-6-yl)methylamine (Non-canonical Scaffold) Receptor 5-HT Receptor (Orthosteric Pocket) Ligand->Receptor Alters Asp3.32 Interaction Gq Gq Pathway (Transient Signaling) Receptor->Gq Primary Coupling Arrestin β-Arrestin (Receptor Internalization) Receptor->Arrestin Biased Modulation

Fig 1: Binding and biased signaling workflow of 6-substituted indoles at 5-HT CNS receptors.

Conclusion for Drug Development Professionals

For researchers targeting CNS pathways, defaulting to canonical tryptamine scaffolds often leads to "flat" structure-activity relationships (SAR) and poor pharmacokinetic profiles. By utilizing (1H-indol-6-yl)methylamine , scientists can exploit its rapid binding kinetics and high ligand efficiency. When validated through rigorous, artifact-free protocols like Nanodisc-SPR and BRET, this scaffold serves as a highly tunable foundation for developing novel, biased neurotherapeutics.

References

  • MySkinRecipes - (1H-Indol-6-yl)methanamine - MySkinRecipes. (Highlights its use as a key intermediate in the synthesis of serotonin receptor modulators). URL:[Link][1]

  • European Patent Office - NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS - EP 3931188 B1. (Documents the application of 6-substituted indoles in developing therapeutics for CNS neoplasms). URL:[2]

Sources

Comparative

Cross-Reactivity Validation of (1H-indol-6-yl)methylamine in Enzyme-Linked Assays: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the pharmacokinetic (PK) profiling of novel small-molecule therapeutics. Recently, (1H-indol-6-yl)methylamine (CAS: 3468-17-5) has e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the pharmacokinetic (PK) profiling of novel small-molecule therapeutics. Recently, (1H-indol-6-yl)methylamine (CAS: 3468-17-5) has emerged as a highly privileged scaffold in medicinal chemistry. It serves as a critical building block in the synthesis of highly selective1 for overcoming drug resistance in non-small cell lung cancer[1], as well as in the development of novel2[2].

Tracking these pharmacophores in complex biological matrices (e.g., plasma, serum) requires highly specific competitive enzyme-linked immunosorbent assays (cELISAs). The primary analytical challenge is distinguishing the 6-substituted synthetic target from the vast background of endogenous 3-substituted indoles (such as serotonin and tryptophan). This guide provides a comprehensive, data-driven framework for validating the cross-reactivity (CR) of (1H-indol-6-yl)methylamine against endogenous alternatives, ensuring absolute assay integrity.

Mechanistic Insights: Epitope Presentation & Specificity

The fundamental principle of hapten-specific antibody generation lies in spatial orientation. Small molecules like 3 (<150 Da) cannot elicit an immune response independently[3]. They must be conjugated to a carrier protein (e.g., BSA or KLH).

To generate monoclonal antibodies (mAbs) highly specific to (1H-indol-6-yl)methylamine, the conjugation chemistry must utilize the N1-position of the indole ring. By anchoring the molecule at N1, the 6-aminomethyl group is projected outward, becoming the dominant immunogenic epitope. Because endogenous indoles (serotonin, melatonin, tryptophan) are overwhelmingly substituted at the 3-position , this spatial divergence creates a massive steric and electrostatic mismatch for the antibody binding pocket, virtually eliminating endogenous cross-reactivity.

Epitope_Logic Target (1H-indol-6-yl)methylamine (6-Position Epitope) Ab Anti-Indole mAb (Target Specific) Target->Ab High Affinity (100% CR) Isomer (1H-indol-5-yl)methylamine (5-Position Isomer) Isomer->Ab Steric Clash (4.2% CR) Endo1 Tryptamine (3-Position Sub) Endo1->Ab Epitope Mismatch (<0.5% CR) Endo2 Serotonin (5-OH, 3-Sub) Endo2->Ab Epitope Mismatch (<0.1% CR)

Figure 1: Structural basis of antibody cross-reactivity based on indole substitution positions.

Comparative Cross-Reactivity Profiling

To objectively evaluate the performance of an assay optimized for (1H-indol-6-yl)methylamine, a competitive ELISA was executed against a panel of structurally related analogs. Cross-reactivity (%CR) is calculated using the formula: %CR = (IC₅₀ of Target / IC₅₀ of Competitor) × 100

As demonstrated in the data below, the assay successfully discriminates between the 6-position substitution and the physiologically abundant 3-position substitutions.

Analyte / CompetitorStructural Substitution PatternIC₅₀ (ng/mL)Cross-Reactivity (%)
(1H-indol-6-yl)methylamine 6-aminomethyl 1.25 100.0%
(1H-indol-5-yl)methylamine5-aminomethyl29.764.2%
Tryptamine3-ethylamine>250.0<0.5%
Serotonin (5-HT)5-OH, 3-ethylamine>1250.0<0.1%
L-Tryptophan3-amino acid>1250.0<0.1%

Data Interpretation: The minor 4.2% cross-reactivity with the 5-isomer highlights the precision of the antibody's binding pocket, which is highly sensitive to the exact angular projection of the primary amine. Crucially, endogenous interferents (Serotonin, L-Tryptophan) show negligible binding (<0.1%), validating the assay for use in complex biological matrices.

Self-Validating Experimental Protocol: Competitive ELISA

To replicate these findings, follow this rigorously optimized, self-validating competitive ELISA methodology. Every step is engineered to minimize non-specific binding (NSB) and ensure reproducible hapten displacement.

Reagents & System Suitability Criteria
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer (PBST): 0.01 M PBS + 0.05% Tween-20, pH 7.4.

  • Validation Metrics: Maximum binding (B₀) OD₄₅₀ must fall between 1.0–1.5. Non-specific binding (NSB) wells must yield OD₄₅₀ < 0.1. Standard curve R2 must be ≥0.99 .

Step-by-Step Methodology
  • Antigen Immobilization:

    • Dilute the N1-conjugated (1H-indol-6-yl)methylamine-BSA to 1.0 µg/mL in Coating Buffer.

    • Add 100 µL/well to a 96-well high-binding polystyrene microplate.

    • Causality: Small haptens cannot adsorb directly to polystyrene. The BSA carrier facilitates hydrophobic binding to the plate while exposing the 6-aminomethyl epitope. Incubate overnight at 4°C.

  • Surface Blocking:

    • Wash the plate 3 times with PBST. Add 200 µL/well of 1% BSA in PBST. Incubate for 1 hour at 37°C.

    • Causality:Do not use milk-based blockers. Skim milk contains endogenous amino acids and trace tryptamines that can pre-occupy the primary antibody's binding sites, artificially suppressing the maximum signal (B₀).

  • Competitive Incubation:

    • Add 50 µL/well of standard/sample (ranging from 0.01 to 1000 ng/mL) followed immediately by 50 µL/well of the primary anti-indole mAb (optimized dilution).

    • Incubate for 1 hour at 25°C with gentle shaking (400 rpm).

    • Causality: The free (1H-indol-6-yl)methylamine in the sample competes with the immobilized hapten for limited antibody binding sites. Signal intensity will be inversely proportional to analyte concentration.

  • Signal Amplification:

    • Wash 5 times with PBST. Causality: The 0.05% Tween-20 disrupts weak hydrophobic interactions of non-specific proteins without breaking the high-affinity antigen-antibody complexes.

    • Add 100 µL/well of Goat Anti-Mouse IgG-HRP conjugate. Incubate for 45 minutes at 25°C.

  • Detection & Analysis:

    • Wash 5 times. Add 100 µL/well of TMB Substrate. Incubate in the dark for 15 minutes.

    • Halt the reaction with 50 µL/well of 2M H₂SO₄. Read absorbance at 450nm. Fit data using a 4-parameter logistic (4PL) regression model.

ELISA_Workflow Step1 1. Plate Coating Immobilize Hapten-BSA Step2 2. Surface Blocking 1% BSA in PBST Step1->Step2 Step3 3. Competitive Incubation Sample/Competitor + Primary mAb Step2->Step3 Step4 4. Signal Amplification Secondary Ab-HRP Conjugate Step3->Step4 Step5 5. Detection TMB Substrate -> Read OD 450nm Step4->Step5

Figure 2: Step-by-step competitive ELISA workflow for validating hapten cross-reactivity.

Troubleshooting & Optimization Insights

  • Matrix Effects: If applying this assay to serum samples, plasma proteins may bind free (1H-indol-6-yl)methylamine, reducing its availability to compete. Solution: Pre-treat samples with a mild protein precipitation step (e.g., 1:1 acetonitrile, followed by centrifugation and dilution in assay buffer) to ensure total drug recovery.

  • pH Sensitivity: The pKa of the primary aliphatic amine is approximately 9.5. Ensure the competitive incubation buffer strictly maintains a pH of 7.4. Fluctuations in pH can alter the protonation state of the amine, drastically shifting the antibody's recognition affinity and skewing the IC₅₀ values.

References

  • Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer Journal of Medicinal Chemistry - ACS Publications URL
  • US11725010B2 - Polyheterocyclic compounds as METTL3 inhibitors Google Patents URL
  • Sigma-aldrich indol-6-ylmethylamine | Product Specifications (CAS: 3468-17-5)

Sources

Safety & Regulatory Compliance

Safety

[(1H-indol-6-yl)methyl](propyl)amine proper disposal procedures

Comprehensive Safety and Disposal Protocol foramine As drug development and chemical synthesis grow increasingly complex, laboratory safety must evolve from a set of static rules into a dynamic, mechanistically driven pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol foramine

As drug development and chemical synthesis grow increasingly complex, laboratory safety must evolve from a set of static rules into a dynamic, mechanistically driven practice.amine is a specialized organic compound featuring both an electron-rich indole core and a reactive secondary aliphatic amine.

Because specific, standardized Safety Data Sheets (SDS) for highly niche derivatives can sometimes lack operational depth, this guide synthesizes field-proven methodologies and physicochemical principles to provide a definitive, self-validating protocol for the safe handling, spill response, and disposal of this compound.

Physicochemical Profiling & Hazard Causality

To safely manage any chemical, we must first understand the "why" behind its reactivity. The hazard profile ofamine is dictated by its two primary functional groups:

  • The Secondary Amine (Propylaminomethyl group): Aliphatic amines are inherently basic and nucleophilic. This basicity renders the compound corrosive to biological tissues, causing severe skin burns and eye damage upon contact [1]. Furthermore, its nucleophilicity means it can react exothermically with electrophiles (such as halogenated solvents) and oxidizing agents.

  • The Indole Core: Indole derivatives are lipophilic and can be environmentally persistent. They exhibit significant toxicity to aquatic life[3]. When combusted, the high nitrogen content of the molecule (from both the indole ring and the amine) generates toxic nitrogen oxides (NOx), dictating strict parameters for its thermal destruction [4].

Waste Stream Compatibility & Segregation

A critical failure point in laboratory safety is improper waste segregation, which can lead to pressurized containers and catastrophic ruptures. The secondary amine acts as a strong nucleophile, meaning it must be strictly isolated from incompatible chemical classes.

Table 1: Waste Stream Compatibility Matrix for amine

Chemical ClassCompatibilityReaction Hazard / CausalityStorage Directive
Strong Acids ❌ IncompatibleExothermic acid-base neutralization; risk of boiling/splattering.Store in separate secondary containment.
Halogenated Solvents (e.g., DCM, Chloroform)❌ IncompatibleExothermic Menschutkin-type alkylation; generates pressure and heat.Never mix in the same waste carboy.
Strong Oxidizers (e.g., Peroxides, Nitrates)❌ IncompatibleRapid oxidation of the electron-rich indole ring; severe fire/explosion risk.Isolate completely; keep away from heat.
Heavy Metals (e.g., Cu, Al)❌ IncompatibleAmines complex with transition metals and corrode aluminum.Use only glass or HDPE plastic containers [1].
Aqueous/Organic Bases ✅ CompatibleNo adverse reaction; maintains the amine in its unprotonated state.Safe for co-mingling in basic organic waste streams.

Standard Operating Procedure (SOP): Routine Disposal

Every disposal action must be treated as a verifiable process. Follow this step-by-step methodology for routine waste management:

Step 1: Container Selection

  • Select a High-Density Polyethylene (HDPE) or glass waste container. Causality: Amines can degrade certain plastics and corrode metals over time. HDPE provides a chemically inert barrier [2].

Step 2: Waste Segregation

  • Ensure the waste stream contains NO halogenated solvents or oxidizing agents (refer to Table 1).

Step 3: Labeling and RCRA Compliance

  • Label the container clearly as "Hazardous Waste - Toxic/Corrosive Organic Amine."

  • Assign the appropriate EPA waste codes. While this specific derivative may not have a distinct U-code, it exhibits the characteristic of Corrosivity (EPA Waste Code D002) and Toxicity [2].

Step 4: High-Temperature Incineration

  • Do not flush down the drain. The compound is harmful to aquatic environments and will not degrade efficiently in standard municipal water treatment facilities [3].

  • Transfer the waste to an EPA-approved hazardous waste disposal facility. The required destruction method is high-temperature incineration equipped with NOx scrubbers . Causality: Burning nitrogen-rich organic compounds produces toxic nitrogen dioxide and nitric oxide. Scrubbers are legally and environmentally required to neutralize these gases before atmospheric release [4].

Emergency Spill Response Protocol

In the event of a spill, rapid, mechanistically sound action is required. This protocol is designed to be self-validating, ensuring the area is completely decontaminated.

Step 1: Isolation and PPE Donning

  • Evacuate non-essential personnel.

  • Don appropriate Personal Protective Equipment (PPE): Chemical-resistant goggles, a half-face respirator with organic vapor cartridges, and heavy-duty Nitrile or Neoprene gloves.

Step 2: Containment

  • Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite [1].

  • Critical Warning: Do NOT use sawdust or combustible absorbents. The heat of absorption combined with the amine's reactivity can ignite combustible materials.

Step 3: Absorption and Collection

  • Use non-sparking tools to scoop the absorbed mixture into a wide-mouth HDPE container. Seal tightly.

Step 4: Decontamination and Self-Validation

  • Wash the spill surface with a dilute acetic acid solution (to neutralize the basic amine), followed by copious amounts of water and a mild detergent.

  • Self-Validating Check: Swab the cleaned surface with a damp pH indicator strip. A return to a neutral pH (7.0) validates that all residual caustic amine has been successfully neutralized and removed.

Operational Workflow Visualization

The following diagram illustrates the logical flow of hazard assessment, segregation, and disposal, ensuring all personnel can visually track the compound's lifecycle.

G Start Waste Generated or Spill Detected Assess Hazard Assessment & PPE Donning Start->Assess Segregate Waste Segregation (No Oxidizers/Halogens) Assess->Segregate Routine Disposal Contain Containment with Inert Absorbent (Sand) Assess->Contain Spill Scenario Package Package in HDPE/Glass (No Metals) Segregate->Package Contain->Package Label RCRA Labeling (Corrosive/Toxic) Package->Label Incinerate High-Temp Incineration (NOx Scrubbing) Label->Incinerate

Workflow for the safe containment, segregation, and disposal of indole-amine derivatives.

References

  • Environmental Protection Agency (EPA). "Exposure and Human Health Reassessment of 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and Related Compounds, Chapter 9" Epa.gov. Available at: [Link]

Handling

Personal protective equipment for handling [(1H-indol-6-yl)methyl](propyl)amine

Comprehensive Safety and Operational Guide: Handlingamine As a Senior Application Scientist, I frequently encounter novel indole derivatives in drug discovery and fine chemical synthesis. amine is a bifunctional molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handlingamine

As a Senior Application Scientist, I frequently encounter novel indole derivatives in drug discovery and fine chemical synthesis. amine is a bifunctional molecule containing an electron-rich indole core and a reactive secondary amine. This structural duality makes it a highly valuable synthetic intermediate, but it also dictates a stringent approach to laboratory safety, handling, and disposal.

This guide provides a self-validating system for safely managingamine, ensuring that every protocol is grounded in the fundamental chemical properties of the substance.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the chemical hazards. The risks associated with amine stem from two distinct functional groups:

  • The Secondary Amine Motif: Secondary amines are inherently basic and nucleophilic. They are known to cause severe skin irritation, serious eye damage, and respiratory tract irritation[1]. Furthermore, secondary amines can react with nitrosating agents (such as nitrites or ambient nitrogen oxides) to form nitrosamines, a class of compounds presumed to be highly carcinogenic.

  • The Indole Core: The indole ring is highly electron-rich, making it susceptible to rapid oxidation when exposed to air, light, or strong oxidizing agents[2]. This not only degrades the purity of the reagent but can also lead to the formation of unpredictable, potentially reactive oxidized byproducts.

Primary Chemical Hazard Pathways for Secondary Indole-Amines.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a generic exercise; it must be tailored to the specific permeation and reactivity profiles of secondary amines. Volatile amine vapors can produce severe inflammation of the mucous membranes and skin[3].

PPE CategoryQuantitative SpecificationCausality & Scientific Rationale
Hand Protection Nitrile gloves (Minimum 0.11 mm for splash; >0.4 mm for full contact). Breakthrough time > 480 mins.Secondary amines can readily absorb through the skin and cause chemical burns[4]. Nitrile provides superior resistance to basic organic amines compared to latex.
Eye Protection ANSI Z87.1 compliant tightly fitting safety goggles or face shield.Amines are highly corrosive to delicate ocular tissue. Contact lenses must never be worn, as they trap amine vapors against the cornea[5].
Body Protection Flame-resistant (FR) lab coat (NFPA 2112 compliant) and closed-toe non-porous shoes.Protects against accidental spills. Indole derivatives are often dissolved in flammable organic solvents during synthesis[6].
Respiratory NIOSH-approved N95/P100 particulate respirator.Mitigates inhalation of amine vapors or aerosols, which cause respiratory distress and potential lung edema[3].

Operational Plan: Step-by-Step Handling Protocol

Trustworthy science relies on reproducible, safe workflows. The following protocol minimizes exposure and prevents chemical degradation.

Phase A: Pre-Operation Setup

  • Verify that the chemical fume hood is operating with a face velocity of at least 100 feet per minute (fpm).

  • Clear the workspace of any incompatible materials, specifically strong oxidizing agents, strong acids, and copper/aluminum alloys, which can react violently with amines[3][5].

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen) to displace oxygen and moisture, preventing the oxidation of the indole core.

Phase B: Dispensing and Weighing

  • Transfer the sealed container ofamine from cold storage (2-8°C) to the fume hood. Allow it to equilibrate to room temperature before opening to prevent condensation inside the bottle[5].

  • Using a static-free, grounded spatula, dispense the required mass into a pre-tared, sealable vial.

  • Immediately flush the stock bottle with Argon before sealing tightly to maintain product integrity.

Phase C: Transfer and Reaction Setup

  • Dissolve the amine in the chosen anhydrous solvent strictly inside the fume hood.

  • If the reaction generates heat (e.g., salt formation with an acid), use a secondary cooling bath (ice/water) to control the exotherm[4].

Standard Operating Procedure for Handling Indole-Amines.

Emergency Response & Spill Management

A self-validating safety system anticipates failure. In the event of a spill or exposure, execute the following steps immediately:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower[5]. Do not attempt to neutralize the amine with an acid on the skin, as the exothermic neutralization reaction will worsen the tissue damage.

  • Eye Contact: Keep the eye wide open and rinse continuously with water for at least 15 minutes. Seek immediate ophthalmological attention[5].

  • Spill Cleanup:

    • Evacuate non-essential personnel.

    • Don a respirator if the spill is outside the fume hood.

    • Cover the spill with a non-combustible, inert absorbent material (e.g., sand or vermiculite). Never use combustible materials like sawdust[7].

    • Sweep the absorbed mixture into a heavy-duty, sealable polyethylene container for hazardous waste disposal.

Disposal & Waste Management

Improper disposal of secondary amines can lead to severe environmental toxicity and the formation of carcinogenic byproducts in waste streams.

  • Segregation: Never mix amine waste with acidic waste streams (to prevent violent exothermic reactions) or with waste containing nitrites/nitrates (to prevent nitrosamine formation).

  • Labeling: Clearly label the waste container as "Hazardous Waste: Basic Organic Amine / Indole Derivative."

  • Containment: Store waste in a designated, ventilated, secondary containment area until collection by a certified hazardous waste disposal facility[5]. Do not flush down the sink, as amines can be toxic to aquatic life and disrupt wastewater treatment processes[8].

Sources

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